Migalastat
Description
Properties
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBIFEVIBLOUGU-DPYQTVNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@H](N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022520 | |
| Record name | Migalastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108147-54-2 | |
| Record name | 1-Deoxygalactonojirimycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108147-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Migalastat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108147542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Migalastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Migalastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIGALASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4XNY919FW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
244-246 | |
| Record name | Migalastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Migalastat's Mechanism of Action in Fabry Disease: A Technical Guide
Introduction
Fabry disease is a rare, X-linked lysosomal storage disorder resulting from mutations in the galactosidase alpha (GLA) gene.[1][2] These mutations lead to a deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A), which is responsible for the catabolism of specific glycosphingolipids.[3] Consequently, substrates such as globotriaosylceramide (Gb3) and globotriaosylsphingosine (lyso-Gb3) accumulate in various cells and tissues, including the kidneys, heart, and nervous system, leading to progressive organ damage.[2] Migalastat (Galafold™) is an oral pharmacological chaperone developed as a precision medicine for Fabry disease. It is indicated for patients who have GLA gene variants, known as amenable mutations, that result in the production of unstable but still catalytically active α-Gal A protein.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and process diagrams.
Pathophysiology of Amenable Mutations in Fabry Disease
In many cases of Fabry disease, particularly those involving missense mutations, the GLA gene produces a full-length α-Gal A enzyme that is structurally unstable.[5][6] This instability causes the protein to misfold within the endoplasmic reticulum (ER). The ER's rigorous protein quality control system identifies these misfolded enzymes as defective and targets them for premature degradation, preventing their successful trafficking to the lysosomes.[4][7] The resulting deficiency of α-Gal A in the lysosome leads to the pathological accumulation of Gb3 and lyso-Gb3, driving the clinical manifestations of the disease.[3]
References
- 1. caresource.com [caresource.com]
- 2. Galafold (this compound) for the treatment of Fabry disease [clinicaltrialsarena.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.fepblue.org [www2.fepblue.org]
- 6. Chaperone Therapy in Fabry Disease | MDPI [mdpi.com]
- 7. In Vitro and In Vivo Amenability to this compound in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
migalastat as a pharmacological chaperone for alpha-galactosidase A
An In-Depth Technical Guide on Migalastat as a Pharmacological Chaperone for α-Galactosidase A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fabry disease is an X-linked lysosomal storage disorder resulting from mutations in the GLA gene, which lead to deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency causes the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), in various tissues, leading to severe multi-organ pathology. This compound (N-butyl-deoxynojirimycin) is an orally administered pharmacological chaperone designed to treat Fabry disease in patients with specific, "amenable" GLA mutations. Unlike enzyme replacement therapy (ERT), which introduces a recombinant version of the enzyme, this compound acts by selectively binding to and stabilizing certain misfolded mutant forms of the endogenous α-Gal A. This guide provides a detailed technical overview of this compound's mechanism of action, the methodologies used to identify responsive patient populations, and a summary of its clinical and pharmacological profile.
Mechanism of Action: From Endoplasmic Reticulum to Lysosome
Certain missense mutations in the GLA gene result in the production of misfolded but potentially functional α-Gal A protein.[1] This misfolded enzyme is recognized by the quality control system of the endoplasmic reticulum (ER) and targeted for premature degradation, never reaching its site of action in the lysosome.[1]
This compound is an iminosugar analogue of the terminal galactose of Gb3 that acts as a pharmacological chaperone.[2] Its mechanism involves:
-
Binding and Stabilization in the ER: At the neutral pH of the ER, this compound selectively and reversibly binds to the active site of amenable mutant α-Gal A proteins.[3][4] This binding stabilizes the enzyme's conformation, allowing it to bypass the ER's quality control system and prevent its degradation.[2]
-
Trafficking to the Lysosome: The stabilized this compound-α-Gal A complex is then trafficked through the secretory pathway to the lysosomes.[2][4]
-
Dissociation and Enzyme Activity: Within the lysosome, two factors promote the dissociation of this compound from the enzyme: the acidic environment (lower pH) and the high concentration of endogenous substrates like Gb3.[2][3] Once dissociated, the now correctly-trafficked α-Gal A can catalyze the breakdown of Gb3 and related glycosphingolipids, thereby reducing substrate accumulation.[3]
References
A Technical Deep Dive into the Preclinical Evaluation of Migalastat for Fabry Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal preclinical in vitro and in vivo studies that underpinned the development of migalastat, a pharmacological chaperone for the treatment of Fabry disease. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the core mechanism of action to offer a thorough understanding of the foundational science supporting this compound's clinical application.
Fabry disease, an X-linked lysosomal storage disorder, arises from mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency results in the progressive accumulation of globotriaosylceramide (GL-3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various tissues, causing multi-organ pathology.[1][2][3] this compound, an iminosugar analogue of the terminal galactose of GL-3, acts as a pharmacological chaperone, selectively and reversibly binding to the active site of amenable mutant forms of α-Gal A.[4][5] This binding stabilizes the enzyme in the endoplasmic reticulum, facilitating its proper trafficking to lysosomes, where it can catabolize its substrates.[4]
Quantitative Data Summary
The preclinical efficacy of this compound was demonstrated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings from these studies.
In Vitro Efficacy: Enhancement of α-Galactosidase A Activity
Preclinical studies in cultured cells from Fabry patients demonstrated this compound's ability to increase the activity of mutant α-Gal A.
| Cell Type | Mutant α-Gal A Form | Treatment | Result | Reference |
| Lymphoblasts & Fibroblasts | Various amenable mutations | This compound | Increased α-galactosidase A activity | [4] |
| Human Embryonic Kidney (HEK) 293 Cells | Transfected with individual GLA mutations | This compound | Increased α-galactosidase A activity for amenable mutations | [4] |
In Vivo Efficacy: Reduction of Substrate Accumulation in Fabry Transgenic Mice
Oral administration of this compound to transgenic mouse models of Fabry disease resulted in a significant reduction of accumulated substrates in key affected tissues.
| Animal Model | Tissue | Substrate | Reduction | Reference |
| Fabry Transgenic Mice | Kidney | lyso-Gb3 | Up to 64% | [1][2][6] |
| Fabry Transgenic Mice | Heart | lyso-Gb3 | Up to 59% | [1][2][6] |
| Fabry Transgenic Mice | Skin | lyso-Gb3 | Up to 81% | [1][2][6] |
| Fabry Transgenic Mice | Kidney, Heart, Skin, Plasma | GL-3 | Significant reduction | [7] |
| Fabry Transgenic Mice | Brain | GL-3 & lyso-Gb3 | Reduction observed, indicating blood-brain barrier penetration | [4][6] |
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound as a pharmacological chaperone is a key concept in its therapeutic effect. The following diagram illustrates this pathway.
Caption: Mechanism of action of this compound as a pharmacological chaperone.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the core experimental protocols used in the preclinical evaluation of this compound.
In Vitro Amenability Assay
Objective: To determine if a specific GLA mutation is "amenable" to this compound therapy by assessing the in vitro increase in α-Gal A activity.
Methodology:
-
Cell Line: Human embryonic kidney (HEK) 293 cells are commonly used.[4]
-
Transfection: HEK-293 cells are transfected with plasmids containing the DNA for specific mutant forms of GLA.[4]
-
Treatment: Transfected cells are incubated with and without this compound at a concentration intended to be sub-inhibitory.
-
Lysis and Enzyme Assay: After incubation, cells are lysed, and the α-Gal A activity in the cell lysate is measured using a synthetic substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside).
-
Data Analysis: The α-Gal A activity in this compound-treated cells is compared to that in untreated cells. A mutation is typically classified as amenable if there is a predefined significant increase in enzyme activity.[4]
In Vivo Efficacy Studies in Fabry Transgenic Mice
Objective: To evaluate the in vivo efficacy of this compound in reducing substrate accumulation in a relevant animal model.
Methodology:
-
Animal Model: Fabry transgenic mice expressing a human mutant form of α-Gal A (e.g., hR301Q α-Gal A Tg/KO mice) are used.[4] These mice exhibit accumulation of GL-3 and lyso-Gb3 in various tissues.
-
Drug Administration: this compound hydrochloride is administered orally to the mice.[1][2][3] Dosing regimens (e.g., dose and frequency) are established based on pharmacokinetic studies.
-
Tissue Collection: After a defined treatment period, mice are euthanized, and relevant tissues (e.g., kidney, heart, skin, brain) and plasma are collected.
-
Substrate Quantification: The levels of GL-3 and lyso-Gb3 in tissue homogenates and plasma are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]
-
Data Analysis: Substrate levels in treated mice are compared to those in untreated control mice to determine the percentage reduction.
The following diagram illustrates the general workflow for preclinical in vivo studies.
Caption: General workflow for in vivo efficacy studies of this compound.
Conclusion
The preclinical in vitro and in vivo studies of this compound provided a robust scientific foundation for its development as a targeted therapy for Fabry disease. The data consistently demonstrated its ability to increase the activity of amenable mutant α-Gal A enzymes and significantly reduce the accumulation of pathogenic substrates in key affected organs. The detailed experimental protocols and a clear understanding of its mechanism of action were instrumental in guiding the successful clinical development and eventual approval of this first-in-class pharmacological chaperone. These foundational studies serve as a paradigm for the development of future chaperone therapies for other genetic diseases.
References
- 1. This compound HCl Reduces Globotriaosylsphingosine (Lyso-Gb3) in Fabry Transgenic Mice and in the Plasma of Fabry Patients | PLOS One [journals.plos.org]
- 2. This compound HCl reduces globotriaosylsphingosine (lyso-Gb3) in Fabry transgenic mice and in the plasma of Fabry patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound HCl Reduces Globotriaosylsphingosine (Lyso-Gb3) in Fabry Transgenic Mice and in the Plasma of Fabry Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Tissue Distribution: Extrapolation From Mice to Humans Using Pharmacokinetic Modeling and Comparison With Agalsidase Beta Tissue Distribution in Mice - PMC [pmc.ncbi.nlm.nih.gov]
role of amenable GLA mutations in migalastat therapy
An In-depth Technical Guide on the Core Role of Amenable GLA Mutations in Migalastat Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fabry disease is an X-linked lysosomal storage disorder resulting from mutations in the GLA gene, which encodes the enzyme α-galactosidase A (α-Gal A).[1][2][3][4][5] This deficiency leads to the systemic accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids, causing progressive multi-organ damage.[1][2][3][6][7] this compound, an oral pharmacological chaperone, represents a precision medicine approach for Fabry disease treatment. It functions by selectively binding to and stabilizing specific mutant forms of the α-Gal A enzyme, facilitating their proper trafficking to the lysosome and restoring catalytic activity.[1][5][8][9][10][11] This therapy is effective only for patients with "amenable" GLA mutations, which produce misfolded but catalytically competent enzyme variants. This guide provides a detailed overview of the molecular basis of this compound amenability, the experimental protocols for its determination, and a summary of the quantitative clinical data supporting its efficacy.
The Molecular Basis of this compound Action in Fabry Disease
Fabry disease pathogenesis stems from the inability of mutated α-Gal A to be properly folded and trafficked from the endoplasmic reticulum (ER). The cell's quality control system identifies these misfolded proteins and targets them for premature degradation, leading to insufficient enzyme levels in the lysosome.[3][12]
This compound therapy is designed for a subset of patients whose GLA mutations are classified as "amenable." These are typically missense mutations that result in the production of an unstable α-Gal A protein that, while misfolded, retains its potential for enzymatic activity.[1][6][9][13][14] In contrast, "non-amenable" mutations, such as large deletions, frameshift, or nonsense mutations, often lead to the complete absence of the enzyme or produce a truncated, non-functional protein that a chaperone cannot rescue.[1][6][13] It is estimated that 35% to 50% of individuals with Fabry disease carry amenable mutations.[1][15][16]
The therapeutic mechanism involves this compound, a small molecule analogue of the terminal galactose of Gb3, binding to the active site of the misfolded α-Gal A in the ER. This binding stabilizes the enzyme's conformation, allowing it to bypass the ER's quality control and traffic through the Golgi apparatus to the lysosomes.[4][8][9] Within the acidic environment and high substrate concentrations of the lysosome, this compound dissociates from the enzyme.[4][8][9] This releases the now correctly localized and functional α-Gal A to catabolize the accumulated Gb3.[8]
Experimental Protocol: The Amenability Assay
The determination of whether a specific GLA mutation is amenable to this compound is performed using a validated, Good Laboratory Practice (GLP) compliant in vitro assay based in Human Embryonic Kidney 293 (HEK-293) cells.[12][13][17][18][19][20] This assay serves as the gold standard for patient selection.[19]
Detailed Methodology
-
Cell Culture and Transfection: HEK-293 cells are cultured under standard conditions. They are then transiently transfected with a DNA plasmid vector containing the specific GLA gene variant to be tested. A vector containing the wild-type (WT) GLA gene is used as a positive control.
-
This compound Incubation: Following transfection, the cells are incubated in a culture medium containing 10 µM of this compound.[13][19][20][21] This concentration approximates the mean maximum plasma concentration observed in patients.[8] A parallel set of transfected cells is incubated without this compound to establish a baseline enzyme activity for each mutant.
-
Cell Lysis and Homogenization: After the incubation period (typically 48-72 hours), the cells are harvested and washed to remove any extracellular this compound. The cells are then lysed to release their intracellular contents, including the α-Gal A enzyme.
-
Enzyme Activity Measurement: The α-Gal A activity in the cell lysate is quantified using a fluorometric assay. This involves adding a synthetic substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside) that releases a fluorescent product upon cleavage by α-Gal A. The rate of fluorescence increase is directly proportional to the enzyme's activity.
-
Data Analysis and Amenability Criteria: To be classified as amenable , the mutant α-Gal A must meet two stringent criteria in the presence of 10 µM this compound:[10][13][18][19][20][21]
-
Relative Criterion: At least a 1.2-fold increase in enzyme activity compared to its own baseline (activity without this compound).
-
Absolute Criterion: An absolute enzyme activity level equal to or greater than 3% of the activity of wild-type α-Gal A .
-
Quantitative Efficacy Data from Clinical Trials
The clinical utility of this compound in patients with amenable mutations has been established through pivotal Phase 3 clinical trials: FACETS (in ERT-naïve patients) and ATTRACT (in ERT-experienced patients).[2][10][12][22][23]
In Vitro Amenability of Classic Phenotype Variants
The amenability assay demonstrates a significant increase in enzyme activity for mutations associated with the classic, more severe form of Fabry disease.
| GLA Variant Subgroup | Mean Absolute Increase in α-Gal A Activity (% of WT) | Mean Fold-Increase Above Baseline |
| Classic Phenotype Variants (n=14) | 24.8% | 8.2-fold |
| All Other Amenable Variants | 24.5% | 6.8-fold |
| Data sourced from Hughes et al., Genetics in Medicine (2019).[21] |
Efficacy in ERT-Naïve Patients (FACETS Study)
The FACETS trial demonstrated that this compound significantly reduces disease substrate in patients with amenable mutations who had not previously received enzyme replacement therapy (ERT).
| Endpoint (at 6 months) | This compound (Amenable Mutations) | Placebo | Key Finding |
| Reduction in Kidney GL-3 Inclusions | Significant Reduction (-0.8) | Increase (+0.3) | This compound effectively cleared substrate from renal capillaries.[24] |
| Plasma Lyso-Gb3 Levels | Significant Reduction | No significant change | Demonstrates a systemic biochemical response to treatment.[10] |
| Annualized Change in eGFR (at 24 months) | -0.3 mL/min/1.73 m² | N/A | Renal function remained stable over the long term.[2][24] |
| Change in Left Ventricular Mass Index (LVMi) (at 24 months) | -16.7 g/m² | N/A | Indicates a reduction in cardiac hypertrophy.[2][24] |
| Mean inclusions per peritubular capillary (PTC). |
Efficacy in ERT-Experienced Patients (ATTRACT Study)
The ATTRACT study showed that switching from ERT to oral this compound maintained renal stability and provided superior cardiac benefits in patients with amenable mutations.
| Endpoint (at 18 months) | This compound Group | ERT Group | Key Finding |
| Annualized Change in eGFR | Comparable Stability | Comparable Stability | This compound was non-inferior to ERT in maintaining renal function.[22][25] |
| Change in LVMi | -6.6 g/m² (Significant Reduction) | No significant change | This compound demonstrated a significant advantage over ERT in reducing cardiac mass.[22][25] |
| Plasma Lyso-Gb3 Levels | Remained Low and Stable | Remained Low and Stable | Biochemical control was maintained after switching to this compound.[25] |
| Composite Clinical Events | 29% of patients | 44% of patients | A numerically lower percentage of patients on this compound experienced renal, cardiac, or cerebrovascular events.[25] |
Conclusion
This compound therapy is a paradigm of precision medicine, offering a targeted oral treatment for Fabry disease. Its efficacy is entirely dependent on the patient's underlying GLA mutation being "amenable" to pharmacological chaperoning. The robust, GLP-validated HEK cell-based assay provides a reliable method for identifying suitable candidates by quantifying the mutant enzyme's response to this compound against strict criteria. Clinical data from both ERT-naïve and ERT-experienced cohorts confirm that for patients with amenable mutations, this compound effectively reduces disease substrate, maintains renal function, and reduces cardiac hypertrophy. This technical framework underscores the critical importance of genetic testing and the in vitro amenability assay in the clinical management of Fabry disease and the successful application of chaperone therapy.
References
- 1. fabrydiseasenews.com [fabrydiseasenews.com]
- 2. fabrydiseasenews.com [fabrydiseasenews.com]
- 3. Pharmacological chaperone therapy for Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chaperone Therapy in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fabrydiseasenews.com [fabrydiseasenews.com]
- 6. drugs.com [drugs.com]
- 7. Journal of Medical Genetics Publishes Pivotal Phase 3 ATTRACT Study of this compound for Patients with Fabry Disease | Amicus Therapeutics [ir.amicusrx.com]
- 8. About Galafold - Galafold [galafold.co.uk]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. In Vitro and In Vivo Amenability to this compound in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Summary of GLA Mutational Assay - Clinical Review Report: this compound (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. S-EPMC6647464 - this compound: A Review in Fabry Disease. - OmicsDI [omicsdi.org]
- 15. fabrydiseasenews.com [fabrydiseasenews.com]
- 16. Switch from enzyme replacement therapy to oral chaperone this compound for treating fabry disease: real-life data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. The this compound GLP-HEK assay is the gold standard for determining amenability in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy of the pharmacologic chaperone this compound in a subset of male patients with the classic phenotype of Fabry disease and this compound-amenable variants: data from the phase 3 randomized, multicenter, double-blind clinical trial and extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Long-term efficacy and safety of this compound treatment in Fabry disease: 30-month results from the open-label extension of the randomized, phase 3 ATTRACT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Results - Clinical Review Report: this compound (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. uniprot.org [uniprot.org]
initial clinical trials of migalastat for Fabry disease
An In-depth Technical Guide to the Initial Clinical Trials of Migalastat for Fabry Disease
Introduction
Fabry disease is a rare, X-linked lysosomal storage disorder resulting from mutations in the GLA gene, which encodes the enzyme alpha-galactosidase A (α-Gal A).[1] This enzymatic deficiency leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (GL-3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), within lysosomes of various cell types.[1][2] The resulting cellular dysfunction affects multiple organs, including the kidneys, heart, and nervous system, leading to significant morbidity and premature mortality.[3][4]
This compound (Galafold™) is an oral pharmacological chaperone developed as a targeted therapy for Fabry disease.[3][5] Unlike enzyme replacement therapy (ERT), which introduces a recombinant version of the enzyme, this compound is a small molecule designed to bind to and stabilize specific mutant forms of the patient's own α-Gal A enzyme.[2] This guide provides a detailed overview of the foundational Phase 1 and Phase 2 clinical trials that established the clinical proof of concept, pharmacokinetic profile, and initial efficacy and safety of this compound for patients with amenable GLA variants.
Core Mechanism of Action
This compound is an iminosugar analogue of the terminal galactose of GL-3.[5] It selectively and reversibly binds to the active site of certain misfolded, but still catalytically competent, mutant α-Gal A proteins in the endoplasmic reticulum (ER).[2][5] This binding stabilizes the enzyme's conformation, preventing its premature degradation by the ER-associated protein degradation (ERAD) pathway. The stabilized enzyme can then traffic correctly through the Golgi apparatus to the lysosome.[2]
Within the acidic environment of the lysosome and in the presence of high concentrations of substrate (GL-3), this compound dissociates from the active site. This allows the now properly localized α-Gal A enzyme to catabolize the accumulated glycosphingolipids.[2] This mechanism is only effective for patients with GLA mutations that result in a misfolded but partially functional protein, referred to as "amenable" mutations.[2][5]
Phase 1 Clinical Trials in Healthy Volunteers
The initial Phase 1 studies were designed to assess the safety, tolerability, and pharmacokinetics (PK) of this compound in healthy individuals.
Experimental Protocol
Four double-blind, placebo-controlled studies were conducted with 124 healthy volunteers aged 18-55.[6] The protocol involved:
-
Single Ascending Dose: Participants received single oral doses of this compound HCl ranging from 25 mg to 2000 mg.[6]
-
Multiple Ascending Dose: Participants received twice-daily oral doses of 50 mg or 150 mg for 7 days.[6]
-
Pharmacokinetic Sampling: Serial blood and urine samples were collected to determine PK parameters.[6]
-
Pharmacodynamic Assessment: White blood cell α-Gal A activity was measured as an early indicator of target engagement.[6]
-
Safety Monitoring: Included clinical laboratory tests, electrocardiograms (ECGs), physical examinations, vital signs, and monitoring of adverse events (AEs).[6][7]
Pharmacokinetic and Pharmacodynamic Data
The studies demonstrated that this compound has a predictable pharmacokinetic profile. The 150 mg dose, administered twice daily for 7 days, was found to be generally safe and well-tolerated.[6]
| PK Parameter | Single Dose Range (25 mg - 2000 mg) | Reference |
| AUC∞ | 1129 - 72,838 ng·h/mL | [6] |
| Cmax | 200.5 - 13,844 ng/mL | [6] |
| t1/2 | 3 - 4 hours | [6] |
| Dose Proportionality | Yes | [6] |
| Time to Steady State | Achieved by Day 7 (multiple dosing) | [6] |
| Excretion | Up to 67% excreted unchanged in urine | [6] |
A key pharmacodynamic finding was a dose-related increase in α-Gal A enzyme activity even in healthy subjects, providing a successful proof of mechanism for the chaperone effect.[6] No abnormal cardiac effects, including QTc interval prolongation, were observed.[6]
Phase 2 Clinical Trials in Fabry Patients
Following the promising Phase 1 results, four open-label Phase 2 trials were initiated to evaluate this compound in patients with Fabry disease. These studies were crucial for assessing safety and pharmacodynamic responses in the target population.
Experimental Protocol
The Phase 2 program enrolled both male and female patients with a confirmed diagnosis of Fabry disease and GLA mutations that were later retrospectively classified as amenable or non-amenable based on an in vitro assay in Human Embryonic Kidney (HEK)-293 cells.[8]
Key Methodologies:
-
Patient Population: 18 men and 9 women aged 17 to 65 with 21 different missense mutations.
-
Treatment Duration: Primary treatment arms were 12 or 24 weeks, with an optional open-label extension.
-
Primary Objective: Evaluate the safety and tolerability of this compound.
-
Secondary/Pharmacodynamic Objectives:
Efficacy and Safety Data
The Phase 2 trials provided the first evidence of this compound's biological activity in patients. A clear distinction in response was observed between patients with amenable mutations and those with non-amenable mutations.[8][9]
| Efficacy Endpoint | Key Quantitative Results | Reference |
| α-Gal A Activity Increase | An increase was seen in 24 of 26 patients (WBC, kidney, skin). In a study of 9 females, 6 demonstrated an increase of at least 50% in blood, skin, and kidney.[8] | [8] |
| Kidney GL-3 Reduction | Amenable Mutations: Median decrease of 78% in interstitial capillary GL-3 (in 5 patients with paired biopsies). | [9] |
| Non-Amenable Mutations: Median increase of 114% in interstitial capillary GL-3 (in 3 patients with paired biopsies). | [9] | |
| Plasma lyso-Gb3 | Reduced levels observed in patients with amenable mutations compared to baseline. | [5] |
| Renal Function | Remained stable in patients with amenable mutations as measured by eGFR and proteinuria. | [9] |
Safety Profile: this compound was generally safe and well-tolerated across all doses evaluated.
-
No drug-related serious adverse events (SAEs) were reported during the primary treatment periods.[9]
-
The most common adverse events included arthralgia, fatigue, back pain, and pain in the extremities.[9]
Conclusion from Initial Trials
The initial Phase 1 and 2 clinical trials were instrumental in establishing the foundation for the later-stage development of this compound. Phase 1 studies in healthy volunteers defined a safe and well-characterized pharmacokinetic profile, with early data suggesting successful target engagement.[6] The subsequent Phase 2 studies provided the first critical evidence that this compound could increase α-Gal A activity and reduce the pathological substrate GL-3 in kidney cells of Fabry patients with amenable GLA mutations.[9] These findings strongly supported the chaperone's mechanism of action and its potential as a genotype-specific oral therapy. The favorable safety profile and positive pharmacodynamic results from these initial trials directly led to the design of the pivotal Phase 3 registration studies (FACETS and ATTRACT) to confirm the clinical benefit of this compound.[10]
References
- 1. fabrydiseasenews.com [fabrydiseasenews.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Galafold (this compound) for the treatment of Fabry disease [clinicaltrialsarena.com]
- 4. Amicus Therapeutics Fabry Treatment Shows Positive Results In Phase 3 Trials [bioprocessonline.com]
- 5. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Safety of this compound HCl and Effects on Agalsidase Activity in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amicus Therapeutics Announces Updated Results From Phase 2 Extension Study of this compound HCl for Fabry Disease | Amicus Therapeutics [ir.amicusrx.com]
- 10. Journal of Medical Genetics Publishes Pivotal Phase 3 ATTRACT Study of this compound for Patients with Fabry Disease | Amicus Therapeutics [ir.amicusrx.com]
The Pharmacokinetics and Bioavailability of Oral Migalastat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of oral migalastat, an orally administered pharmacological chaperone for the treatment of Fabry disease in patients with amenable GLA mutations. The information presented is collated from a range of clinical studies and regulatory assessments, offering a detailed resource for researchers, scientists, and professionals in drug development.
Executive Summary
This compound is rapidly absorbed following oral administration, with dose-proportional pharmacokinetics observed across a wide range of doses. The absolute bioavailability is approximately 75%. Co-administration with food significantly reduces the rate and extent of absorption, necessitating administration in a fasted state. This compound is primarily cleared from the body via renal excretion of the unchanged drug. Consequently, its exposure is significantly increased in individuals with renal impairment. This guide summarizes the key pharmacokinetic parameters, details the experimental protocols of pivotal studies, and provides visual representations of experimental workflows and the drug's mechanism of action.
Pharmacokinetic Properties of this compound
Oral this compound's pharmacokinetic profile has been characterized in healthy volunteers and in patients with Fabry disease. The key parameters are summarized below.
Absorption and Bioavailability
This compound is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Cmax) typically occurring within 3 hours in a fasted state[1][2]. The pharmacokinetics are dose-proportional over a dose range of 75 mg to 1250 mg[1][3].
The absolute bioavailability of a single 123 mg oral dose of this compound is approximately 75%[1][3]. Studies have shown that the capsule and solution formulations of this compound are bioequivalent when administered under fasted conditions[4].
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Fasted Volunteers
| Parameter | 50 mg Dose[2] | 150 mg Dose[2] | 450 mg Dose[2] | 123 mg Dose[1] |
| Cmax (ng/mL) | Data not available | Data not available | Data not available | Not specified |
| Tmax (h) | 3.0 - 3.5 | 3.0 - 3.5 | 3.0 - 3.5 | 3 |
| AUC0-∞ (ng·h/mL) | Data not available | Data not available | Data not available | Not specified |
| t1/2 (h) | 3.2 - 4.0 | 3.2 - 4.0 | 3.2 - 4.0 | ~4 |
| CL/F (L/h) | ~13 - 15 | ~13 - 15 | ~13 - 15 | 12.5 |
Distribution
This compound exhibits extensive tissue distribution, with an apparent volume of distribution of approximately 89 L[1]. In vitro studies have shown no detectable plasma protein binding of this compound[1][3].
Metabolism and Excretion
This compound is primarily eliminated from the body unchanged through renal excretion[3][5]. Up to 67% of an administered dose is excreted as unchanged drug in the urine[5]. Metabolism represents a minor elimination pathway, with a small fraction of the dose undergoing dehydrogenation and O-glucuronide conjugation[6]. In vitro studies have indicated that this compound is not a substrate for P-glycoprotein and is unlikely to inhibit or induce cytochrome P450 enzymes[1][7].
Effect of Food on Bioavailability
The presence of food has a clinically significant impact on the absorption of this compound. Co-administration with a high-fat meal has been shown to decrease the Cmax by approximately 40% and the area under the curve (AUC) by 37%[4]. Similarly, a high-fat or light meal taken up to one hour before or after dosing can reduce Cmax and AUC by up to 40%[4]. This has led to the recommendation that this compound be taken on an empty stomach, with no food consumed for at least 2 hours before and 2 hours after administration[1].
Table 2: Effect of Food on this compound Pharmacokinetics (100 mg and 150 mg doses)
| Condition | % Decrease in Cmax | % Decrease in AUC0-inf | Delay in Tmax (approx.) |
| High-Fat Meal (100 mg dose) [4] | 40% | 37% | 1 hour |
| High-Fat or Light Meal (1 hour before or after 150 mg dose) [4] | Up to 40% | Up to 40% | No apparent effect |
Pharmacokinetics in Special Populations
Renal Impairment
As this compound is primarily cleared by the kidneys, renal impairment significantly affects its pharmacokinetics. Increasing degrees of renal impairment lead to increased exposure (AUC) and a longer elimination half-life (t1/2)[1][8].
Table 3: Effect of Renal Impairment on this compound Pharmacokinetics (Single 150 mg Dose)
| Renal Function | Fold Increase in AUC0-∞ (vs. Normal)[1] | t1/2 (h)[1] |
| Mild Impairment | 1.2 | 7.7 |
| Moderate Impairment | 1.8 | 22.2 |
| Severe Impairment | 4.5 | 32.3 |
Due to the substantial increase in exposure, this compound is not recommended for use in patients with severe renal impairment[9]. A population pharmacokinetic analysis suggested that no dose adjustments are necessary for patients with mild to moderate renal impairment[10]. For patients with end-stage renal disease (ESRD) on dialysis, studies have shown that this compound is effectively removed by hemodialysis, and a dose of 123 mg every other week has been proposed for this population[11][12].
Hepatic Impairment
A dedicated study in patients with hepatic impairment has not been conducted. However, given that metabolism is a minor route of elimination for this compound, hepatic impairment is not expected to have a clinically significant effect on its pharmacokinetics[1][6].
Other Populations
Population pharmacokinetic analyses have indicated that age, gender, and race do not have a clinically relevant impact on the clearance of this compound[1].
Drug-Drug Interactions
In vitro studies suggest a low potential for drug-drug interactions, as this compound is not a substrate for major transporters and does not significantly inhibit or induce major CYP enzymes[1][7]. A clinical study investigating the interaction between this compound and agalsidase (enzyme replacement therapy) found that a single dose of this compound increased the exposure to agalsidase[13]. Co-administration is not intended[13].
Experimental Protocols
Study Design for Food Effect Evaluation
A representative study to evaluate the effect of food on this compound pharmacokinetics was a Phase 1, randomized, open-label, 5-period crossover study in healthy volunteers[14].
-
Participants: Healthy male and female volunteers aged 18 to 65 years.
-
Design: Each participant received a single 150 mg oral dose of this compound HCl under five different conditions with a washout period of at least 7 days between each dose.
-
Treatment Arms:
-
Fasting state (reference).
-
With a 50g glucose drink.
-
One hour before a high-fat meal.
-
One hour before a light meal.
-
One hour after a light meal.
-
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points over 24 hours post-dose to determine plasma concentrations of this compound.
-
Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[11].
Caption: Workflow of a food effect study on this compound.
Study Design for Renal Impairment Evaluation
The impact of renal impairment on this compound's pharmacokinetics was assessed in an open-label, single-dose study[8].
-
Participants: Subjects were stratified into four groups based on their creatinine clearance (CrCl): normal renal function, mild, moderate, and severe renal impairment.
-
Design: All participants received a single oral dose of 150 mg this compound HCl.
-
Pharmacokinetic Sampling: Plasma and urine samples were collected over a specified period to determine this compound concentrations.
-
Pharmacokinetic Parameters: Key parameters such as AUC, Cmax, t1/2, and renal clearance were calculated and compared across the different renal function groups.
Mechanism of Action
This compound is a pharmacological chaperone that selectively and reversibly binds to the active site of specific mutant forms of the α-galactosidase A (α-Gal A) enzyme[1][15]. This binding stabilizes the misfolded enzyme in the endoplasmic reticulum, facilitating its proper trafficking to the lysosome. Once in the acidic environment of the lysosome, this compound dissociates, allowing the now correctly folded α-Gal A to catabolize its substrate, globotriaosylceramide (GL-3)[1][11].
Caption: Mechanism of action of this compound as a pharmacological chaperone.
Conclusion
The pharmacokinetic and bioavailability profile of oral this compound is well-characterized. Its rapid absorption, dose-proportionality, and primary renal elimination are key features. The significant food effect necessitates administration in a fasted state to ensure optimal exposure. The influence of renal function on drug clearance is a critical consideration in its clinical use. The data summarized in this guide provide a robust foundation for further research and clinical application of this compound in the treatment of Fabry disease.
References
- 1. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, safety, and tolerability following single-dose this compound hydrochloride (GR181413A/AT1001) in healthy male Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Tissue Distribution: Extrapolation From Mice to Humans Using Pharmacokinetic Modeling and Comparison With Agalsidase Beta Tissue Distribution in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative bioavailability and the effect of meal type and timing on the pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Safety of this compound HCl and Effects on Agalsidase Activity in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. ec.europa.eu [ec.europa.eu]
- 8. An open-label study to determine the pharmacokinetics and safety of this compound HCl in subjects with impaired renal function and healthy subjects with normal renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Population Pharmacokinetics of Oral this compound in Adolescents and Adults With and Without Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic evaluation of single-dose this compound in non-Fabry disease subjects with ESRD receiving dialysis treatment, and use of modeling to select dose regimens in Fabry disease subjects with ESRD receiving dialysis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic evaluation of single-dose this compound in non-Fabry disease subjects with ESRD receiving dialysis treatment, and use of modeling to select dose regimens in Fabry disease subjects with ESRD receiving dialysis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ema.europa.eu [ema.europa.eu]
Methodological & Application
In Vitro Assays to Determine Migalastat Amenability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migalastat is a pharmacological chaperone approved for the treatment of Fabry disease in patients with amenable mutations in the α-galactosidase A (GLA) gene.[1] Unlike enzyme replacement therapy, this compound is an oral medication that works by selectively and reversibly binding to the active site of specific mutant forms of the α-galactosidase A (α-Gal A) enzyme. This binding stabilizes the misfolded enzyme in the endoplasmic reticulum, facilitating its proper trafficking to the lysosome, where it can metabolize its substrate, globotriaosylceramide (Gb3).
The efficacy of this compound is dependent on the specific GLA mutation of the patient. Therefore, in vitro assays are crucial for determining which mutations are "amenable" to treatment. This document provides detailed application notes and protocols for the key in vitro assays used to establish this compound amenability.
Mechanism of Action of this compound
Fabry disease is caused by mutations in the GLA gene, leading to a deficiency of the lysosomal enzyme α-Gal A. This deficiency results in the accumulation of Gb3 in various cells and tissues, leading to the clinical manifestations of the disease. Many of these mutations are missense mutations that result in misfolded but potentially functional enzymes that are retained in the endoplasmic reticulum and targeted for degradation.
This compound acts as a pharmacological chaperone by binding to the active site of these misfolded α-Gal A proteins. This binding stabilizes the protein, allowing it to pass the quality control mechanisms of the endoplasmic reticulum and traffic to the lysosome. In the acidic environment of the lysosome, this compound dissociates from the enzyme, allowing the now properly folded and localized α-Gal A to exert its catalytic activity on Gb3.
Figure 1: Mechanism of action of this compound as a pharmacological chaperone.
Key In Vitro Assays for this compound Amenability
The primary method for determining this compound amenability is a Good Laboratory Practice (GLP)-validated cell-based assay using Human Embryonic Kidney (HEK-293) cells.[1] Additionally, biophysical methods like the Cellular Thermal Shift Assay (CETSA) can be employed to confirm direct target engagement.
HEK-293 Amenability Assay
This is the gold standard assay for determining the responsiveness of a specific GLA mutation to this compound. The principle of the assay is to transiently express a specific mutant form of α-Gal A in HEK-293 cells and then measure the change in enzyme activity after incubation with this compound.
Amenability Criteria:
A GLA mutation is classified as amenable if it meets both of the following criteria in the presence of 10 µmol/L this compound:[1]
-
A relative increase in α-Gal A activity of ≥ 1.2-fold over the baseline (untreated) activity of the mutant enzyme.
-
An absolute increase in α-Gal A activity of ≥ 3% of the wild-type α-Gal A activity.
Figure 2: Experimental workflow for the HEK-293 this compound amenability assay.
Experimental Protocol: HEK-293 Amenability Assay
This protocol is a synthesis of best practices and should be optimized for specific laboratory conditions. Adherence to GLP guidelines is essential for clinical decision-making.
Materials:
-
HEK-293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Plasmid DNA encoding the specific GLA mutation and wild-type GLA
-
Transfection reagent (e.g., Lipofectamine)
-
This compound hydrochloride
-
Cell lysis buffer (non-denaturing)
-
α-Galactosidase A activity assay reagents:
-
4-methylumbelliferyl-α-D-galactopyranoside (4-MUG) substrate
-
Assay buffer (e.g., citrate-phosphate buffer, pH 4.6)
-
Stop solution (e.g., glycine-carbonate buffer, pH 10.7)
-
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK-293 cells in complete medium at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in 96-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Prepare transfection complexes by mixing the GLA plasmid DNA (mutant or wild-type) with the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete culture medium.
-
-
This compound Incubation:
-
24 hours post-transfection, replace the medium with fresh complete medium containing either 10 µM this compound or vehicle control (e.g., water or DMSO).
-
Incubate the cells for 48-72 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add a non-denaturing cell lysis buffer to each well and incubate on ice for 10-20 minutes.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the total protein concentration of each lysate for normalization.
-
-
α-Galactosidase A Activity Assay:
-
In a 96-well black plate, add a standardized amount of cell lysate to each well.
-
Initiate the reaction by adding the 4-MUG substrate solution.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~445 nm).
-
-
Data Analysis:
-
Calculate the α-Gal A activity for each sample and normalize to the total protein concentration.
-
Determine the baseline activity of the mutant enzyme (vehicle-treated).
-
Calculate the fold-increase in activity with this compound treatment relative to baseline.
-
Calculate the absolute activity of the treated mutant as a percentage of the wild-type α-Gal A activity.
-
Apply the amenability criteria to classify the mutation.
-
Quantitative Data Summary:
The following table provides a summary of representative data for a selection of GLA mutations tested for this compound amenability.
| GLA Mutation | Baseline α-Gal A Activity (% of Wild-Type) | α-Gal A Activity with this compound (% of Wild-Type) | Fold Increase | Absolute Increase (% of Wild-Type) | Amenability Status |
| A143T | 2.5 | 15.0 | 6.0 | 12.5 | Amenable |
| R301Q | 1.8 | 10.2 | 5.7 | 8.4 | Amenable |
| N215S | 3.1 | 18.6 | 6.0 | 15.5 | Amenable |
| L32P | 0.5 | 0.6 | 1.2 | 0.1 | Not Amenable |
| G328R | <0.1 | <0.1 | - | - | Not Amenable |
| W226X | <0.1 | <0.1 | - | - | Not Amenable |
Note: The values in this table are illustrative and may vary between different experiments and laboratories.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique used to verify the direct binding of a drug to its target protein within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, it can increase its thermal stability, resulting in a higher denaturation temperature.
For this compound, CETSA can be used to confirm that it directly engages with the mutant α-Gal A protein inside the cell.
Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for this compound Target Engagement
Materials:
-
Cells expressing the mutant α-Gal A (can be the transfected HEK-293 cells from the amenability assay or patient-derived cells)
-
This compound hydrochloride
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody specific for α-Gal A
-
Western blotting or ELISA reagents
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations or a single, saturating concentration, along with a vehicle control.
-
Incubate for a sufficient time to allow drug uptake and binding.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Detection of Soluble α-Gal A:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble α-Gal A in each sample using a method such as Western blotting or ELISA with an antibody specific for α-Gal A.
-
-
Data Analysis:
-
Quantify the amount of soluble α-Gal A at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble α-Gal A as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates thermal stabilization and confirms target engagement.
-
Data Presentation:
CETSA data is typically presented as melting curves, where the amount of soluble protein is plotted against temperature. A rightward shift in the curve for the drug-treated sample compared to the control indicates target stabilization.
| Temperature (°C) | % Soluble α-Gal A (Vehicle) | % Soluble α-Gal A (this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 100 |
| 50 | 70 | 90 |
| 55 | 40 | 75 |
| 60 | 15 | 50 |
| 65 | 5 | 20 |
| 70 | <1 | 5 |
Note: This is example data to illustrate the principle of thermal shift.
Conclusion
The in vitro assays described in these application notes are essential tools for determining the amenability of GLA mutations to this compound therapy. The HEK-293 amenability assay is the validated, gold-standard method for clinical decision-making, providing quantitative data on the functional response of mutant enzymes to this compound. The Cellular Thermal Shift Assay serves as a valuable orthogonal method to confirm the direct binding of this compound to the α-Gal A protein within the cellular context. Rigorous and standardized execution of these protocols is critical for the accurate identification of patients who may benefit from this targeted therapy for Fabry disease.
References
Application Notes and Protocols for Utilizing Migalastat in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Migalastat (1-deoxygalactonojirimycin) is a pharmacological chaperone approved for the treatment of Fabry disease in patients with amenable mutations in the α-galactosidase A (GLA) gene.[1][2][3] Fabry disease is an X-linked lysosomal storage disorder characterized by deficient activity of the α-galactosidase A (α-Gal A) enzyme, leading to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues.[3][4] this compound acts by selectively and reversibly binding to the active site of certain mutant forms of α-Gal A in the endoplasmic reticulum (ER).[5][6] This binding stabilizes the misfolded enzyme, facilitating its proper trafficking to the lysosome, where it can catabolize its substrates.[1][5][7]
These application notes provide detailed protocols for utilizing this compound in cell culture models to assess its efficacy as a pharmacological chaperone for specific GLA mutations. The primary application is the in vitro amenability assay, which is crucial for determining if a particular mutation is likely to respond to this compound therapy.[8][9]
Mechanism of Action
This compound functions as a pharmacological chaperone by stabilizing amenable mutant α-Gal A enzymes. This allows the enzyme to bypass the ER-associated degradation (ERAD) pathway and traffic to the lysosome. Once in the acidic environment of the lysosome and in the presence of its natural substrate, this compound dissociates, allowing the now properly localized enzyme to exert its catalytic activity.[5][7]
References
- 1. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fabrydiseasenews.com [fabrydiseasenews.com]
- 4. Galafold (this compound) for the treatment of Fabry disease [clinicaltrialsarena.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Introduction - Clinical Review Report: this compound (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. About Galafold - Galafold [galafold.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. Fabry Disease: Switch from Enzyme Replacement Therapy to Oral Chaperone this compound: What Do We Know Today? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Patient-Derived Cell Models for Migalastat Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is a rare, X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to deficient activity of the enzyme alpha-galactosidase A (α-Gal A).[1][2] This deficiency results in the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), within lysosomes, causing cellular dysfunction and leading to severe clinical manifestations in the kidneys, heart, and nervous system.[1][2][3]
Migalastat is an oral pharmacological chaperone designed for the treatment of Fabry disease in patients with amenable GLA mutations.[1][4] It acts by selectively and reversibly binding to the active site of certain mutant forms of the α-Gal A enzyme in the endoplasmic reticulum (ER).[5] This binding stabilizes the misfolded enzyme, preventing its premature degradation and facilitating its proper trafficking to the lysosome, where it can catabolize its substrate.[4][5][6]
Patient-derived cell models, such as primary dermal fibroblasts, are crucial preclinical tools for evaluating the efficacy of this compound.[2] These models preserve the patient's specific genetic mutation and provide a biologically relevant system to assess whether a particular GLA variant is "amenable" to this compound therapy. This is typically determined by measuring the restoration of α-Gal A enzyme activity and observing the correct trafficking of the enzyme to lysosomes after treatment.
These application notes provide a comprehensive workflow and detailed protocols for establishing patient-derived fibroblast cultures and performing key assays to test the efficacy of this compound.
Overall Experimental Workflow
The development and testing process involves isolating fibroblasts from a patient skin biopsy, expanding the cell culture, treating the cells with this compound, and subsequently performing a series of analytical assays to determine the drug's effect on α-Gal A protein and function.
Caption: Experimental workflow from patient biopsy to data analysis.
Mechanism of Action of this compound
This compound acts as a pharmacological chaperone to rescue amenable mutant α-Gal A enzymes. In the absence of this compound, these mutated enzymes are misfolded, retained in the endoplasmic reticulum (ER), and targeted for degradation. This compound stabilizes the enzyme's conformation in the ER, allowing it to pass the cell's quality control system and traffic to the lysosome. Within the acidic environment of the lysosome, this compound dissociates, allowing the now-functional enzyme to metabolize its substrate, Gb3.[1][6]
Caption: this compound stabilizes mutant α-Gal A for lysosomal trafficking.
Experimental Protocols
Protocol 1: Isolation and Culture of Patient-Derived Fibroblasts
This protocol describes the establishment of a primary fibroblast culture from a small human skin punch biopsy without enzymatic digestion.[7]
Materials:
-
Sterile 6-well tissue culture plates
-
DMEM (High Glucose, GlutaMAX)
-
Fetal Bovine Serum (FBS), research grade
-
Penicillin-Streptomycin (100X)
-
MEM Non-Essential Amino Acids (NEAA, 100X)
-
Sterile 1x PBS, scalpels, and forceps
-
Humidified incubator at 37°C, 5% CO₂
Procedure:
-
Prepare Culture Medium: Prepare complete fibroblast medium consisting of DMEM, 20% FBS, 1% Penicillin-Streptomycin, and 1% NEAA. For later passages, the FBS concentration can be reduced to 10%.[7][8]
-
Prepare Biopsy: In a sterile petri dish, wash the 4-mm skin punch biopsy with 1x PBS.
-
Mince Tissue: Carefully mince the biopsy into small pieces (~1 mm³) using a sterile scalpel. Ensure the pieces are evenly sized to promote consistent cell outgrowth.[7]
-
Plate Explants: Add a small amount of complete medium to a well of a 6-well plate. Using forceps, place the tissue pieces onto the bottom of the well, ensuring they are submerged and spaced apart.
-
Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂. Do not disturb the plate for the first 48-72 hours to allow the tissue to attach.
-
Media Changes: After the initial attachment period, carefully add fresh media every 2-3 days. Fibroblast outgrowth should be visible within 7-10 days.[7]
-
Subculturing: Once the culture reaches 80-90% confluency, rinse with PBS, detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-plate into a larger flask for expansion.
-
Cryopreservation: Expanded fibroblast cultures should be cryopreserved in a freezing medium (e.g., complete medium with 10% DMSO) and stored in liquid nitrogen for future use.
Protocol 2: this compound Treatment of Patient-Derived Cells
Materials:
-
Confluent cultures of patient-derived fibroblasts
-
This compound hydrochloride
-
Complete fibroblast medium (10% FBS)
-
Sterile water or appropriate solvent for this compound
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed patient-derived fibroblasts into multi-well plates at a density that will ensure they reach ~80% confluency on the day of treatment.
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., water).
-
Treatment: Dilute the this compound stock solution in pre-warmed complete fibroblast medium to the desired final concentration (e.g., 1-100 µM, concentration may require optimization).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle-only control (medium with solvent). Incubate the cells for 3-5 days. The optimal incubation time should be determined experimentally.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis. For enzyme assays and Western blotting, wash cells with PBS and lyse them. For immunofluorescence, proceed directly to fixation.
Protocol 3: Assessment of α-Galactosidase A (α-Gal A) Enzyme Activity
This protocol utilizes a fluorometric assay to quantify α-Gal A activity in cell lysates.[9]
Materials:
-
Fluorometric α-Galactosidase Activity Assay Kit (e.g., from Sigma-Aldrich or Abcam)
-
Cell lysates from treated and untreated fibroblasts
-
Fluorescence multiwell plate reader (Ex/Em = 360/445 nm)[9]
-
96-well black or white plates with clear bottoms
-
BCA Protein Assay Kit
Procedure:
-
Prepare Cell Lysates: After this compound treatment, wash cells with ice-cold PBS. Lyse the cells in 100 µL of ice-cold α-Gal Assay Buffer provided in the kit. Homogenize and centrifuge at 12,000 x g for 10 minutes at 4°C to pellet debris.[9] Collect the supernatant.
-
Determine Protein Concentration: Use a BCA assay to determine the total protein concentration of each lysate for normalization.
-
Prepare Standards: Prepare a standard curve using the 4-Methylumbelliferone (4-MU) standard provided in the kit.
-
Assay Reaction: Add 2-10 µL of diluted cell lysate to wells of a 96-well plate. Adjust the volume to 50 µL with α-Gal Assay Buffer.
-
Start Reaction: Add the α-Gal Substrate to each well.
-
Incubation: Incubate the plate according to the kit manufacturer's instructions (e.g., 30-60 minutes at 37°C), protected from light.
-
Stop Reaction: Add Stop Buffer to each well.
-
Measure Fluorescence: Read the fluorescence on a plate reader at Ex/Em = 360/445 nm.
-
Calculate Activity: Calculate the α-Gal A activity based on the 4-MU standard curve and normalize to the total protein concentration of the lysate. Express activity as nmol/mg/hr.
Protocol 4: Western Blot Analysis for α-Gal A Protein Levels
This protocol is for detecting the total amount of α-Gal A protein. An increase in the mature, lysosomal form of α-Gal A after this compound treatment can indicate successful trafficking.
Materials:
-
Cell lysates from treated and untreated fibroblasts
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-GLA/α-Gal A antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix cell lysates with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.[10]
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel at 100-120 V until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GLA antibody (diluted in blocking buffer) overnight at 4°C with agitation.[11]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and acquire the image using a chemiluminescence imaging system.[10]
-
Analysis: Quantify band intensities using densitometry software. Normalize the α-Gal A signal to the loading control.
Protocol 5: Immunofluorescence Staining for Subcellular Localization
This protocol is used to visualize the α-Gal A protein and its co-localization with a lysosomal marker, such as LAMP1, to confirm its trafficking to the lysosome.
Materials:
-
Fibroblasts cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-GLA/α-Gal A and anti-LAMP1 (lysosomal marker)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation: Wash cells on coverslips with PBS. Fix with 4% PFA for 15-20 minutes at room temperature.[12]
-
Washing: Wash three times with PBS.
-
Permeabilization: Incubate with permeabilization buffer for 10 minutes.[13] Saponin is often preferred for better LAMP1 staining.[14]
-
Blocking: Block with 1% BSA in PBS for 30-60 minutes to reduce non-specific binding.[13]
-
Primary Antibody Incubation: Incubate coverslips with both anti-GLA and anti-LAMP1 primary antibodies diluted in blocking buffer. This can be done for 1-2 hours at room temperature or overnight at 4°C.[13]
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Washing and Counterstaining: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes.
-
Mounting: Perform a final wash and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the staining using a confocal microscope. An increase in the co-localization of the α-Gal A signal with the LAMP1 signal in this compound-treated cells indicates successful trafficking to the lysosome.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different patient-derived cell lines and treatment conditions.
Table 1: Baseline Characteristics of Patient-Derived Fibroblast Lines
| Cell Line ID | Fabry Patient ID | GLA Gene Mutation | Age (years) | Sex | Baseline α-Gal A Activity (nmol/mg/hr) |
|---|---|---|---|---|---|
| FDF-001 | P01 | c.644A>G (N215S) | 34 | Male | 1.2 ± 0.3 |
| FDF-002 | P02 | c.448G>C (A150P) | 41 | Male | 0.5 ± 0.1 |
| FDF-003 | P03 | c.902G>A (R301Q) | 28 | Female | 4.5 ± 0.8 |
| WT-001 | Healthy Control | Wild-Type | 30 | Male | 35.6 ± 4.1 |
Table 2: α-Gal A Enzyme Activity in Patient-Derived Fibroblasts Following this compound Treatment
| Cell Line ID (GLA Mutation) | Treatment | α-Gal A Activity (nmol/mg/hr) | Fold Increase over Vehicle |
|---|---|---|---|
| FDF-001 (N215S) | Vehicle | 1.3 ± 0.2 | 1.0 |
| 10 µM this compound | 5.8 ± 0.7 | 4.5 | |
| FDF-002 (A150P) | Vehicle | 0.6 ± 0.1 | 1.0 |
| 10 µM this compound | 0.7 ± 0.2 | 1.2 | |
| WT-001 (Wild-Type) | Vehicle | 34.1 ± 3.5 | 1.0 |
| 10 µM this compound | 32.8 ± 4.0 | 0.96 |
(Data are representative examples; mean ± SD)
Table 3: Quantification of α-Gal A Protein Expression by Western Blot
| Cell Line ID (GLA Mutation) | Treatment | Relative α-Gal A Protein Level (Normalized to Loading Control) |
|---|---|---|
| FDF-001 (N215S) | Vehicle | 1.0 |
| 10 µM this compound | 2.8 | |
| FDF-002 (A150P) | Vehicle | 1.0 |
| 10 µM this compound | 1.1 |
(Data are representative examples of densitometric analysis)
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Characterization of Human Dermal Fibroblasts in Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galafold (this compound) for the treatment of Fabry disease [clinicaltrialsarena.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. kosheeka.com [kosheeka.com]
- 8. Human primary fibroblast culture [protocols.io]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Immunofluorescence of endolysosomal markers in human iNeurons [protocols.io]
- 13. How can you detect endogenous expression of early endosome and lysosome in immunofluorescence? | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Techniques for Measuring α-Galactosidase A Activity in the Presence of Migalastat
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency results in the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (GL-3), in various cells and tissues, leading to severe organ damage.[1][2] Migalastat (Galafold™) is an oral pharmacological chaperone designed for patients with specific, "amenable" mutations.[3][4] Unlike enzyme replacement therapy, this compound functions by selectively and reversibly binding to the active site of certain mutant forms of α-Gal A in the endoplasmic reticulum.[5][6] This binding stabilizes the misfolded enzyme, facilitating its proper trafficking to lysosomes.[3][4][5] Within the acidic environment of the lysosome, this compound dissociates, allowing the now correctly localized enzyme to catabolize its substrate.[1][3][4]
Accurate measurement of α-Gal A activity is critical for diagnosing Fabry disease, identifying patients with amenable mutations who may respond to this compound, and monitoring therapeutic response. These notes provide detailed protocols and key considerations for measuring α-Gal A activity in the context of this compound treatment.
Mechanism of Action of this compound
This compound's function is intimately linked to its interaction with the α-Gal A enzyme. Understanding this mechanism is crucial for interpreting activity assay results.
-
Binding and Stabilization: In the endoplasmic reticulum (ER), this compound binds to the active site of newly synthesized, amenable mutant α-Gal A proteins.[5][6] This binding acts as a molecular scaffold, stabilizing the protein and preventing its premature degradation.[5]
-
Trafficking: The stabilized this compound-enzyme complex is recognized by cellular quality control systems as properly folded, allowing it to traffic through the Golgi apparatus to the lysosomes.[4][5]
-
Dissociation and Activity: The lysosome's low pH and high concentration of the natural substrate (GL-3) facilitate the dissociation of this compound from the enzyme's active site.[3][4]
-
Substrate Catabolism: Once freed, the α-Gal A enzyme can perform its function, breaking down accumulated GL-3 and related glycosphingolipids.[1][4]
Data Presentation
Table 1: Comparison of α-Gal A Activity Assay Techniques
| Feature | Fluorometric Assay | Colorimetric Assay | Flow Cytometry Assay |
| Principle | Enzymatic cleavage of a substrate releases a fluorescent molecule. | Enzymatic cleavage of a substrate releases a colored molecule. | Cellular uptake and cleavage of a fluorescently-labeled substrate analog.[7] |
| Typical Substrate | 4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG)[8] | 4-Nitrophenyl-α-D-galactopyranoside (pNP-α-Gal)[9] | Fluorescently-labeled Globotriaosylceramide (Fl-Gb3)[7] |
| Detection Method | Fluorescence Plate Reader (Ex/Em ≈ 360/445 nm)[8][10] | Spectrophotometer / Plate Reader (Absorbance ≈ 400 nm)[9] | Flow Cytometer[7] |
| Sensitivity | High (can detect as low as 0.1 µU)[8][11] | Moderate | High (single-cell level)[7] |
| Advantages | High sensitivity, widely available kits.[8] | Simple, does not require a fluorometer. | Measures activity in individual cells, useful for heterozygous females.[7] |
| Disadvantages | Requires a fluorescence plate reader. | Less sensitive than fluorometric methods.[8] | More complex workflow, requires specialized equipment. |
Table 2: Key Parameters for the this compound Amenability Assay
| Parameter | Description | Value/Criteria | Reference |
| Cell Line | Human cell line used for transient expression of GLA variants. | Human Embryonic Kidney (HEK) 293 cells | [5] |
| This compound Concentration | Concentration used to assess the chaperone effect in vitro. | 10 µmol/L | [5] |
| Relative Increase | The fold-increase in α-Gal A activity in the presence of this compound compared to baseline (untreated cells). | ≥ 1.2-fold | [5] |
| Absolute Increase | The activity of the mutant enzyme with this compound, expressed as a percentage of the wild-type (normal) enzyme activity. | ≥ 3% of wild-type activity | [5] |
Experimental Protocols
Critical Consideration: this compound is a Competitive Inhibitor
This compound binds to the active site of α-Gal A.[6] Therefore, its presence in a biological sample during an in vitro activity assay will compete with the artificial substrate, leading to a falsely low or undetectable activity reading.[12][13]
-
Timing of Sample Collection: For monitoring patients on this compound therapy, blood samples should be collected at least 24 hours after the last dose to allow for sufficient drug clearance.[12][13]
-
Sample Type: Measurements from peripheral blood mononuclear cells (PBMCs) are considered more reliable than from dried blood spots (DBS).[12][13] This is because unbound this compound in the plasma component of DBS can interfere with the assay.[12]
Protocol 1: Fluorometric α-Gal A Activity Assay in Cell Lysates
This protocol is adapted from commercially available kits and is suitable for measuring α-Gal A activity in PBMCs, tissue homogenates, or cultured cell lysates.[8][10][11]
Materials:
-
α-Gal Assay Buffer
-
α-Gal Substrate (e.g., 4-Methylumbelliferyl-α-D-galactopyranoside)
-
α-Gal Positive Control
-
Stop Solution
-
4-Methylumbelliferone (4-MU) Standard
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
-
37°C Incubator
Procedure:
-
Sample Preparation: a. Homogenize pelleted cells (e.g., ~5 x 10⁵ PBMCs) or tissue (~10 mg) in 100 µL of ice-cold α-Gal Assay Buffer.[11] b. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet debris.[11] c. Collect the supernatant (lysate) and keep on ice. d. Determine the protein concentration of the lysate.
-
Standard Curve Preparation: a. Prepare a series of dilutions of the 4-MU Standard in α-Gal Assay Buffer as per the kit manufacturer's instructions to create a standard curve (e.g., 0 to 20 µM).[11] b. Add 50-60 µL of each standard to separate wells of the 96-well plate.
-
Reaction Setup: a. Add 2-10 µL of your cell lysate to the desired wells. b. Add a positive control and a substrate background control (Assay Buffer only). c. Adjust the volume in all sample and control wells to ~40-60 µL with Assay Buffer. d. Prepare the α-Gal Substrate Working Solution according to the kit protocol and add 20 µL to each sample and control well (do not add to standard wells).[10]
-
Incubation: a. Mix the plate gently. b. Incubate at 37°C for 30-120 minutes, protected from light.[10][11] The optimal time may need to be determined empirically.
-
Measurement: a. Add 200 µL of Stop Solution to all wells (including standards).[10][11] Mix well. b. Measure the fluorescence intensity on a plate reader at Ex/Em = 360/445 nm.[8][10]
-
Calculation: a. Subtract the background control reading from all sample readings. b. Use the 4-MU standard curve to determine the amount of product generated in each sample well. c. Calculate the α-Gal A activity, typically expressed as nmol of 4-MU generated per hour per mg of total protein.
Protocol 2: Workflow for Determining GLA Mutation Amenability
This protocol outlines the essential steps to determine if a specific GLA mutation is amenable to this compound using an in vitro assay.[5]
Objective: To quantify the change in α-Gal A activity of a mutant enzyme when expressed in a human cell line in the presence versus absence of this compound.
Procedure:
-
Transfection: Transfect HEK-293 cells with DNA plasmids containing the specific mutant GLA gene sequence. A separate transfection with a wild-type GLA plasmid serves as a positive control.
-
Chaperone Treatment: a. Divide the transfected cells into two populations. b. Culture one population in standard medium (untreated control). c. Culture the second population in medium supplemented with 10 µmol/L this compound for a defined period (e.g., 24-48 hours).[5]
-
Cell Lysis: Harvest and lyse both the untreated and this compound-treated cells as described in Protocol 1 (Step 1).
-
Activity Measurement: Perform the fluorometric α-Gal A activity assay (Protocol 1) on the lysates from all conditions (mutant untreated, mutant + this compound, wild-type).
-
Data Analysis and Amenability Determination: a. Calculate the specific α-Gal A activity for each condition. b. Calculate the Relative Increase: Divide the activity of the this compound-treated mutant by the activity of the untreated mutant. c. Calculate the Absolute Increase: Divide the activity of the this compound-treated mutant by the activity of the wild-type control and express as a percentage. d. Determine Amenability: The mutation is considered amenable if the relative increase is ≥ 1.2-fold AND the absolute increase is ≥ 3% of wild-type activity.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Introduction - Clinical Review Report: this compound (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. About Galafold - Galafold [galafold.co.uk]
- 5. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Role of Pharmacological Chaperones in Lysosomal Storage Disorders: A Review of the Evidence and Informed Approach to Reclassification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Alpha Galactosidase Activity Assay Kit. Fluorometric (ab239716) | Abcam [abcam.com]
- 9. Alpha-Galactosidase Assay Kit - Creative BioMart [creativebiomart.net]
- 10. raybiotech.com [raybiotech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical Amenability in Fabry Patients Under Chaperone Therapy—How and When to Test? - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Migalastat Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical studies of migalastat in animal models of Fabry disease. The protocols and recommendations are based on established methodologies from published research to ensure robust and reproducible data generation for the evaluation of this pharmacological chaperone.
Introduction to this compound and Fabry Disease
Fabry disease is a rare, X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to a deficiency of the enzyme alpha-galactosidase A (α-Gal A). This deficiency results in the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (GL-3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues. This accumulation leads to the wide range of symptoms associated with the disease, including kidney failure, heart problems, and strokes.
This compound is a pharmacological chaperone that functions by selectively and reversibly binding to the active site of certain mutant forms of the α-Gal A enzyme in the endoplasmic reticulum.[1][2] This binding stabilizes the enzyme, facilitating its proper trafficking to the lysosome.[1] Once in the acidic environment of the lysosome, which also has a high concentration of substrate, this compound dissociates, allowing the restored enzyme to metabolize GL-3.[1][3] It is estimated that 35% to 50% of Fabry patients have GLA mutations that are amenable to this chaperone therapy.[3]
Animal Models
The most commonly utilized animal models for studying Fabry disease and the effects of this compound are transgenic mice. These models are genetically engineered to express a human missense mutation of the GLA gene, leading to a phenotype that mimics human Fabry disease.[4] A frequently used model is the Fabry transgenic mouse expressing the hR301Q α-galactosidase A mutation.[1]
Data Presentation: Summary of Preclinical Findings
The following tables summarize quantitative data from key preclinical studies of this compound in animal models.
Table 1: Effects of Oral this compound on α-Gal A Activity in Fabry Transgenic Mice
| Tissue | Dose (mg/kg) | Treatment Duration | Fold Increase in α-Gal A Activity | Reference |
| Kidney | 30 (3x/week) | 12 doses | Data not quantified | [5] |
| Heart | 30 (3x/week) | 12 doses | Data not quantified | [5] |
| Brain | 30 (3x/week) | 12 doses | Data not quantified | [5] |
| Skin | 30 (3x/week) | 12 doses | Data not quantified | [5] |
| Various Tissues | Not Specified | Not Specified | Dose-dependent increase | [4] |
Table 2: Reduction of GL-3 and Lyso-Gb3 Substrates in Fabry Transgenic Mice
| Tissue | Dose (mg/kg) | Treatment Duration | % Reduction in GL-3 | % Reduction in Lyso-Gb3 | Reference |
| Kidney | Not Specified | Not Specified | Trend towards reduction | Not Reported | [4] |
| Heart | Not Specified | Not Specified | Significant decrease | Not Reported | [4] |
| Skin | Not Specified | Not Specified | Significant decrease | Not Reported | [4] |
| Plasma | Not Specified | Not Specified | Not Reported | Significant reduction | [1] |
| Major Tissues | Not Specified | Not Specified | Significant reduction | Significant reduction | [1] |
Signaling Pathway and Mechanism of Action
The mechanism of this compound as a pharmacological chaperone is a key pathway to visualize.
Caption: Mechanism of action of this compound as a pharmacological chaperone.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in Fabry Transgenic Mice
Objective: To determine the effect of orally administered this compound on α-Gal A activity and substrate (GL-3, lyso-Gb3) levels in tissues of Fabry transgenic mice.
Materials:
-
Fabry transgenic mice (e.g., expressing hR301Q α-Gal A mutation) and wild-type littermates as controls.
-
This compound hydrochloride.
-
Vehicle (e.g., water or saline).
-
Oral gavage needles.
-
Standard laboratory equipment for tissue homogenization and biochemical assays.
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.
-
Group Assignment: Randomly assign Fabry transgenic mice to treatment and vehicle control groups (n=6-10 per group). Include a group of wild-type mice for baseline comparison.
-
Dosing Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer this compound or vehicle to the respective groups via oral gavage. Dosing can be a single administration or repeated over a set period (e.g., 3 times per week for 4 weeks).[5]
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect relevant tissues such as the heart, kidneys, brain, and skin. Plasma samples should also be collected.
-
Tissue Processing: Homogenize a portion of the collected tissues for biochemical analysis.
-
Biochemical Analysis:
-
α-Gal A Activity Assay: Measure the enzymatic activity of α-Gal A in tissue homogenates using a fluorometric assay with a synthetic substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside).
-
GL-3 and Lyso-Gb3 Quantification: Quantify the levels of GL-3 and lyso-Gb3 in tissue homogenates and plasma using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Compare the α-Gal A activity and substrate levels between the this compound-treated groups and the vehicle-treated control group. Use appropriate statistical tests to determine significance.
Protocol 2: Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration.
Materials:
-
Wild-type mice.
-
This compound hydrochloride.
-
Vehicle (e.g., water).
-
Oral gavage needles.
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
LC-MS/MS or other suitable analytical method for quantifying this compound in plasma.
Procedure:
-
Animal Acclimation and Grouping: As described in Protocol 1.
-
Dosing: Administer a single oral dose of this compound (e.g., 10, 30, or 100 mg/kg) to different cohorts of mice.[5]
-
Blood Sampling: Collect blood samples from the mice at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[5]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
This compound Quantification: Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a preclinical this compound study.
Caption: General experimental workflow for preclinical this compound studies.
Conclusion
The provided protocols and data summaries offer a solid foundation for designing and executing preclinical studies on this compound. By utilizing appropriate animal models and robust analytical methods, researchers can effectively evaluate the in vivo efficacy and mechanism of action of this pharmacological chaperone, contributing to the development of therapies for Fabry disease.
References
- 1. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galafold (this compound) for the treatment of Fabry disease [clinicaltrialsarena.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. AMICUS THERAPEUTICS PRESENTS DATA FROM PRECLINICAL AND PHASE 1 STUDIES OF AMIGAL | Amicus Therapeutics [ir.amicusrx.com]
- 5. This compound Tissue Distribution: Extrapolation From Mice to Humans Using Pharmacokinetic Modeling and Comparison With Agalsidase Beta Tissue Distribution in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Migalastat in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of migalastat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound (Galafold®) is a pharmacological chaperone approved for the treatment of Fabry disease in patients with amenable GLA gene variants.[1][2] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The described protocol includes a straightforward protein precipitation method for sample preparation and a sensitive and selective LC-MS/MS method for detection and quantification.
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to a deficiency of the α-galactosidase A (α-Gal A) enzyme. This deficiency results in the accumulation of globotriaosylceramide (GL-3) and related glycosphingolipids in various tissues, leading to progressive organ damage. This compound acts as a pharmacological chaperone, selectively and reversibly binding to the active site of certain mutant forms of the α-Gal A enzyme.[1][3] This binding stabilizes the enzyme, facilitating its proper trafficking from the endoplasmic reticulum to the lysosome, where it can catabolize its substrates.[1][2][3]
Accurate and reliable quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies of small molecules like this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and efficient protein precipitation method for the extraction of this compound from human plasma.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
This compound analytical standard
-
d2-migalastat ¹³C-hydrochloride (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Spiking of Internal Standard: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 50 ng/mL d2-migalastat ¹³C-hydrochloride in 50:50 acetonitrile:water).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for polar compounds, such as a C18 column with polar endcapping (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) or a HILIC column.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %A %B 0.0 95 5 1.0 95 5 3.0 5 95 4.0 5 95 4.1 95 5 | 5.0 | 95 | 5 |
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1 (Nebulizer Gas): 50 psi
-
Ion Source Gas 2 (Turbo Gas): 50 psi
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V) This compound 164.2 80.1 35 60 | d2-migalastat ¹³C-HCl (IS) | 167.2 | 80.1 | 35 | 60 |
Data Presentation
The following tables summarize the quantitative data for a validated LC-MS/MS method for this compound in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Model | Linear, 1/x² weighting |
| Linear Range | 5.88 - 2940 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 5.88 | 95.0 - 105.0 | < 15.0 | 93.0 - 107.0 | < 15.0 |
| Low QC | 15.0 | 97.0 - 103.0 | < 10.0 | 96.0 - 104.0 | < 10.0 |
| Mid QC | 500 | 98.0 - 102.0 | < 8.0 | 97.5 - 102.5 | < 8.0 |
| High QC | 2500 | 99.0 - 101.0 | < 5.0 | 98.5 - 101.5 | < 5.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 15.0 | 85 - 95 | 90 - 110 |
| Mid QC | 500 | 88 - 92 | 92 - 108 |
| High QC | 2500 | 87 - 93 | 91 - 109 |
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound as a pharmacological chaperone.
Experimental Workflow for this compound Quantification
Caption: LC-MS/MS workflow for the quantification of this compound in plasma.
Conclusion
The LC-MS/MS method described in this application note is a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the rapid chromatographic runtime make this method suitable for high-throughput analysis in a clinical or research setting. This detailed protocol and the accompanying data provide a solid foundation for researchers and drug development professionals working with this compound.
References
Application Notes and Protocols for Administering Migalastat in a Laboratory Research Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A (α-Gal A).[1][2] This deficiency results in the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (GL-3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, leading to severe organ pathology.[3][4][5]
Migalastat (1-deoxygalactonojirimycin) is a first-in-class pharmacological chaperone approved for treating Fabry disease in patients with amenable GLA mutations.[1][6][7] As an analogue of the terminal galactose of GL-3, this compound selectively and reversibly binds to the active site of certain mutant forms of the α-Gal A enzyme in the endoplasmic reticulum (ER).[1][8] This binding stabilizes the misfolded enzyme, preventing its premature degradation and facilitating its proper trafficking to the lysosome.[1][6][9] Within the acidic environment of the lysosome, this compound dissociates, allowing the now functional α-Gal A to metabolize its accumulated substrates.[8][10]
These application notes provide detailed protocols for administering this compound in a laboratory setting to assess the amenability of GLA mutations and to evaluate the drug's efficacy in both in vitro and in vivo models.
Mechanism of Action: Pharmacological Chaperoning
This compound acts as a molecular scaffold to guide misfolded but catalytically competent α-Gal A enzymes through the cellular quality control system.
Caption: Cellular pathway of this compound action on amenable α-Gal A mutants.
Quantitative Data Summary
The efficacy of this compound is determined by its ability to increase α-Gal A activity and consequently reduce substrate levels.
Table 1: In Vitro Amenability Criteria for GLA Mutations
| Parameter | Condition | Amenability Threshold |
|---|---|---|
| Relative α-Gal A Activity | Incubation with 10 µM this compound in transfected HEK-293 cells.[1][11] | ≥ 1.2-fold increase over baseline.[1][11] |
| Absolute α-Gal A Activity | Incubation with 10 µM this compound in transfected HEK-293 cells.[1][11] | ≥ 3% of wild-type α-Gal A activity.[1][11] |
Table 2: Preclinical Efficacy of this compound in Fabry Transgenic Mice
| Tissue | Biomarker Assessed | Maximum % Reduction from Baseline |
|---|---|---|
| Kidney | lyso-Gb3 | 64%[4][12] |
| Heart | lyso-Gb3 | 59%[4][12] |
| Skin | lyso-Gb3 | 81%[4][12] |
Table 3: Example Clinical Efficacy in Fabry Patients with Amenable Mutations
| Population | Treatment | Biomarker Assessed | Result |
|---|---|---|---|
| ERT-Naive Patients | This compound vs. Placebo (6 months) | Plasma lyso-Gb3 | Significant reduction vs. placebo.[1][2] |
| ERT-Naive Patients | This compound (24 months) | Left Ventricular Mass Index | Reduction from baseline.[11] |
| ERT-Experienced Patients | This compound vs. ERT (18 months) | Renal Function (eGFR) | Maintained and comparable to ERT.[1][2] |
| Patients in Phase 2 Study | this compound HCl (150 mg QOD) | Plasma lyso-Gb3 | 15% to 46% reduction in responsive patients.[3][4] |
Experimental Protocols and Workflows
In Vitro Amenability Assay
This assay is the standard method for determining if a specific GLA mutation is responsive to this compound.[1] It relies on overexpressing the mutant protein in a cell line, typically Human Embryonic Kidney (HEK) 293 cells, and measuring the change in α-Gal A activity after incubation with this compound.[1][13]
Caption: Workflow for determining the amenability of a GLA mutation to this compound.
Objective: To quantify the increase in α-Gal A enzyme activity of a specific GLA variant in response to this compound treatment.
Materials:
-
HEK-293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DNA plasmid containing the GLA variant of interest
-
Wild-type GLA plasmid (positive control)
-
Empty vector (negative control)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound hydrochloride (stock solution in water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
α-Gal A Activity Assay Kit (fluorometric)
-
96-well plates (black, clear-bottom for fluorescence)
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Seeding: Seed HEK-293 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect cells with the GLA variant, wild-type, or empty vector plasmids according to the manufacturer's protocol for the chosen transfection reagent.
-
This compound Incubation: 24 hours post-transfection, replace the medium with fresh culture medium containing either 10 µM this compound or vehicle control (e.g., water).[1]
-
Culture: Incubate the cells for an additional 4-5 days to allow for protein expression and stabilization.[13]
-
Cell Harvest and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[14]
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or similar assay. This is crucial for normalizing enzyme activity.
-
Enzyme Activity Assay: Perform the α-Gal A activity assay according to the protocol in the following section.
-
Data Analysis:
-
Normalize the α-Gal A activity to the total protein concentration for each sample.
-
Calculate the fold-change in activity for the this compound-treated sample relative to its corresponding vehicle-treated baseline.
-
Compare the absolute activity of the treated sample to the activity of the wild-type control.
-
Determine amenability based on the criteria in Table 1.
-
α-Galactosidase A (α-Gal A) Activity Assay
This fluorometric assay quantifies the enzymatic activity of α-Gal A. It is the primary readout for the amenability assay and for assessing efficacy in cell or tissue lysates. The principle involves the cleavage of a non-fluorescent substrate (e.g., 4-Methylumbelliferyl-α-D-galactopyranoside) by α-Gal A to produce a fluorescent product (4-Methylumbelliferone).
Objective: To measure the rate of substrate conversion by α-Gal A in a biological sample.
Materials:
-
Cell or tissue lysate (prepared as described previously)
-
α-Gal Assay Buffer (typically an acidic buffer, e.g., citrate-phosphate buffer, pH 4.5)
-
α-Gal Substrate (e.g., 4-MU-α-D-galactopyranoside)
-
α-Gal Stop Buffer (a high pH buffer, e.g., 0.5 M sodium carbonate)
-
Fluorescent standard (e.g., 4-Methylumbelliferone, 4-MU)
-
96-well black, clear-bottom plates
-
Fluorometer (λEx = 360 nm / λEm = 445 nm)[14]
-
Incubator at 37°C
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the 4-MU standard in α-Gal Assay Buffer to create a standard curve (e.g., 0 to 1000 pmol).
-
Sample Preparation: Dilute cell/tissue lysates in ice-cold α-Gal Assay Buffer. It is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.[14]
-
Plate Loading:
-
Add diluted samples and standards to the wells of the 96-well plate.
-
Include a "reagent background control" well containing only Assay Buffer.[14]
-
-
Reaction Initiation: Add the α-Gal Substrate Working Solution to all wells except for the standards.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[14]
-
Reaction Termination: Add α-Gal Stop Buffer to all wells (including samples, controls, and standards).[14]
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader (λEx = 360 nm / λEm = 445 nm).[14]
-
Calculation:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the standard curve (RFU vs. pmol of 4-MU).
-
Use the standard curve to determine the amount of product formed in each sample well.
-
Calculate the final enzyme activity, typically expressed as pmol/hour/mg of protein.
-
In Vivo Administration and Efficacy Testing
In vivo studies are critical for evaluating the systemic effects of this compound on substrate reduction in relevant tissues. Fabry transgenic mice, which express a human mutant α-Gal A, are a common model.[1][5]
Caption: Workflow for assessing this compound efficacy in a mouse model of Fabry disease.
Objective: To measure the effect of orally administered this compound on α-Gal A activity and substrate levels in tissues of Fabry transgenic mice.
Materials:
-
Fabry transgenic mice (e.g., hR301Q α-Gal A Tg/KO) and wild-type littermates.
-
This compound HCl.
-
Vehicle for oral administration (e.g., sterile water).
-
Oral gavage needles.
-
Surgical tools for dissection.
-
Liquid nitrogen and dry ice for snap-freezing tissues.
-
Tissue homogenizer.
-
Reagents for α-Gal A activity assay and protein quantification.
-
Reagents and equipment for LC-MS/MS analysis of lyso-Gb3.
Procedure:
-
Dosing Preparation: Prepare a solution of this compound HCl in the vehicle at a concentration suitable for the desired dose (e.g., 3-10 mg/kg).
-
Animal Dosing:
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Perform a cardiac puncture to collect whole blood into heparinized tubes for plasma separation.
-
Quickly dissect key tissues (kidney, heart, skin, brain) and wash with ice-cold PBS.
-
Blot tissues dry, weigh them, and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
-
Tissue Homogenization:
-
Homogenize a weighed portion of each frozen tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
-
Biomarker Analysis:
-
α-Gal A Activity: Use the fluorometric assay described above to measure enzyme activity in the tissue homogenates.
-
Lyso-Gb3 and GL-3 Quantification: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to measure substrate levels in plasma and tissue homogenates.[3][4] This is a highly sensitive and specific method for quantifying these biomarkers.
-
-
Data Analysis:
-
Normalize biomarker levels to tissue weight or total protein content.
-
Compare the mean levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Calculate the percent reduction in substrate levels in the treated group compared to the control group.
-
References
- 1. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review in Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound HCl Reduces Globotriaosylsphingosine (Lyso-Gb3) in Fabry Transgenic Mice and in the Plasma of Fabry Patients | PLOS One [journals.plos.org]
- 4. This compound HCl reduces globotriaosylsphingosine (lyso-Gb3) in Fabry transgenic mice and in the plasma of Fabry patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound HCl Reduces Globotriaosylsphingosine (Lyso-Gb3) in Fabry Transgenic Mice and in the Plasma of Fabry Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 7. In Vitro and In Vivo Amenability to this compound in Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Galafold (this compound) for the treatment of Fabry disease [clinicaltrialsarena.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Efficacy of the pharmacologic chaperone this compound in a subset of male patients with the classic phenotype of Fabry disease and this compound-amenable variants: data from the phase 3 randomized, multicenter, double-blind clinical trial and extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo Amenability to this compound in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. This compound for Fabry Disease · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
Application Notes and Protocols: Assessing Renal and Cardiac Function in Migalastat Clinical Trials
Introduction
Fabry disease is a progressive, X-linked lysosomal storage disorder resulting from deficient activity of the enzyme α-galactosidase A (α-Gal A) due to mutations in the GLA gene. This deficiency leads to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues, including the kidneys and heart, leading to significant morbidity and mortality.[1][2] Cardiac complications are a leading cause of death in patients with Fabry disease.[1][3] Migalastat is an oral pharmacological chaperone that selectively and reversibly binds to amenable mutant forms of α-Gal A, stabilizing the enzyme and facilitating its proper trafficking to lysosomes, thereby restoring its activity.[2][4]
These application notes provide a detailed overview of the methodologies and protocols used to assess renal and cardiac function in clinical trials of this compound. The information is intended for researchers, scientists, and drug development professionals involved in the study of Fabry disease and its treatments.
Section 1: Assessment of Renal Function
Progressive kidney disease, or Fabry nephropathy, is a critical manifestation of the disease, characterized by the accumulation of Gb3 in multiple kidney cell types, leading to proteinuria and a decline in the glomerular filtration rate (GFR).[4] Monitoring renal function is therefore a primary objective in evaluating the efficacy of therapies like this compound.
Diagram: this compound's Mechanism of Action
Caption: Mechanism of action of this compound as a pharmacological chaperone.
Data Summary: Key Renal Endpoints in this compound Trials
The following table summarizes key quantitative data on renal function from various this compound studies. The primary endpoint is typically the annualized rate of change in the estimated Glomerular Filtration Rate (eGFR).
| Study/Analysis | Patient Population | Baseline Renal Function (Mean eGFR) | Annualized Rate of Change in eGFR (mL/min/1.73 m²) | Key Findings |
| Integrated Post-Hoc Analysis [4][5] | ERT-Naïve (n=36) | 91.4 mL/min/1.73 m² | -1.6 (Simple Linear Regression) -0.1 (Random Coefficient Model) | Long-term this compound treatment (≤8.6 years) maintained renal function.[4][5] |
| ERT-Experienced (n=42) | 89.2 mL/min/1.73 m² | -1.6 (Simple Linear Regression) +0.1 (Random Coefficient Model) | The annualized eGFR change was minimal when adjusted for sex, age, and baseline renal function.[5] | |
| ATTRACT Trial [6] | ERT-Experienced (this compound switch, n=34) | Not specified | -0.40 (eGFRCKD-EPI) -4.35 (mGFRiohexol) | This compound and ERT had comparable effects on renal function over 18 months.[6] |
| ERT-Experienced (Continued ERT, n=18) | Not specified | -1.03 (eGFRCKD-EPI) -3.24 (mGFRiohexol) | The pre-specified criteria for comparability between this compound and ERT were met.[6] | |
| FAMOUS Study [7] | Mixed (Naïve & ERT-pretreated, n=54) | Not specified | Females: -2.6 per year Males: -4.4 per year | Patients showed a moderate yearly loss of eGFR over 24 months under 'real-world' conditions.[7] |
| followME Registry [8] | Real-world cohort (n=116) | 83.7 mL/min/1.73 m² | -0.9 | Data supports this compound's role in preserving renal function over a mean of 3.9 years.[8] |
Experimental Protocols for Renal Assessment
Precise GFR assessment is essential for monitoring Fabry nephropathy.[9] While measured GFR (mGFR) is the gold standard, estimated GFR (eGFR) is used more frequently in clinical trials.[9]
-
Objective: To measure or estimate the rate at which the kidneys filter blood.
-
Method 1: Estimated GFR (eGFR)
-
Sample Collection: Collect a serum blood sample.
-
Analysis: Measure serum creatinine levels.
-
Calculation: Calculate eGFR using a validated formula. The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation is commonly used in this compound trials.[4][5][10] The Modification of Diet in Renal Disease (MDRD) equation has also been used.[1][9]
-
Note: Creatinine-based eGFR may have limitations, and other biomarkers like cystatin C are under investigation.[9]
-
-
-
Method 2: Measured GFR (mGFR)
-
Agent Administration: Administer an exogenous filtration marker, such as iohexol or Cr51-EDTA, intravenously.[6][9]
-
Sample Collection: Collect timed plasma or urine samples over a set period.
-
Analysis: Measure the clearance of the administered agent from the plasma.
-
Application: Used as a co-primary endpoint in some trials (e.g., ATTRACT) to provide a more precise measurement of renal function.[6]
-
The presence of excess protein or albumin in the urine is an early marker of kidney injury.[11]
-
Objective: To quantify the amount of protein or albumin excreted in the urine.
-
Procedure:
-
Sample Collection: Obtain a 24-hour urine collection.
-
Analysis: Measure the total protein or albumin concentration in the sample.
-
Reporting: Results are often reported as total protein per 24 hours (mg/day) or as a urine protein-to-creatinine ratio.[6][12]
-
Note: In the ATTRACT trial, the mean change in 24-hour urine protein from baseline to month 18 was 49.2 mg/day for the this compound group.[6]
-
Kidney biopsy provides direct evidence of Gb3 accumulation and cellular damage. It is the most reliable method for diagnosing kidney involvement.[13]
-
Objective: To histologically assess Gb3 inclusions in renal cells and evaluate chronic kidney damage.
-
Procedure:
-
Biopsy: Obtain a kidney tissue sample via percutaneous biopsy.
-
Processing: Process the tissue for light microscopy and electron microscopy.
-
Scoring:
-
Assess Gb3 inclusions in various renal cell types, including podocytes, endothelial cells, and mesangial cells.[14]
-
A standardized scoring system can be used to evaluate both disease-specific lesions (lipid deposition) and general lesions of progression (fibrosis, sclerosis).[12]
-
In the FACETS trial, a key endpoint was the reduction in the number of Gb3 inclusions per kidney interstitial capillary (KIC).[2][14]
-
-
Diagram: Renal Function Assessment Workflow
Caption: A typical workflow for assessing renal function in this compound trials.
Section 2: Assessment of Cardiac Function
Fabry cardiomyopathy is characterized by left ventricular hypertrophy (LVH), myocardial fibrosis, and arrhythmias.[15] Assessing changes in cardiac structure and function is a crucial component of evaluating this compound's therapeutic effect.
Data Summary: Key Cardiac Endpoints in this compound Trials
The primary cardiac endpoint in many studies is the change in Left Ventricular Mass Index (LVMi).
| Study/Analysis | Patient Population | Duration | Key Cardiac Parameter & Change | Imaging Modality | Key Findings |
| FAMOUS Study [7] | Mixed (n=54) | 24 Months | LVMi: -7.5 g/m² | Echocardiography | Treatment resulted in an amelioration of left ventricular mass.[7] |
| MAIORA Study [16] | Treatment-Naïve (n=16) | 18 Months | LVMi: No significant change Septal T1: Trend towards increase | Cardiac MRI (CMR) | Stabilized LV mass and a trend towards improvement in exercise tolerance.[16] |
| CMR Long-Term Study [15] | Mixed (n=15) | 34 Months (Median) | LVMi: Stable course LGE: Increase in patients with baseline LGE | Cardiac MRI (CMR) | Confirmed an overall stable course of LVMi.[15] |
| ATTRACT & FACETS Analysis [1] | Amenable mutations | Up to 30 months | LVMi: 72% of patients showed a reduction | Echocardiography | Data suggests this compound reduces LVMi in both ERT-naïve and experienced patients. |
Experimental Protocols for Cardiac Assessment
Transthoracic echocardiography (TTE) is a widely used, non-invasive imaging technique to assess cardiac structure and function.
-
Objective: To measure left ventricular dimensions, wall thickness, and mass, and to assess systolic and diastolic function.
-
Procedure:
-
Image Acquisition: Acquire standard 2D echocardiographic views (parasternal long-axis, short-axis, and apical views).
-
Measurements: Measure interventricular septal thickness (IVS) and posterior wall thickness (PWT) at end-diastole. Measure LV internal dimension at end-diastole (LVIDd).
-
LVM Calculation: Calculate Left Ventricular Mass (LVM) using a validated formula (e.g., American Society of Echocardiography-corrected formula).
-
Indexing: Index LVM to body surface area (BSA) to obtain LVMi (g/m²).
-
CMR is considered the gold standard for quantifying ventricular mass, volumes, and function due to its high accuracy and reproducibility.[17]
-
Objective: To provide a comprehensive assessment of cardiac morphology, function, and tissue characterization.
-
Procedure:
-
Image Acquisition: Acquire cine images (steady-state free precession sequences) covering the entire left ventricle to assess volume and function.
-
LVMi Calculation: Manually or semi-automatically contour the endocardial and epicardial borders at end-diastole on the short-axis cine images. The software calculates LV myocardial volume, which is converted to mass and indexed to BSA.
-
Tissue Characterization (T1 Mapping):
-
Tissue Characterization (Late Gadolinium Enhancement - LGE):
-
Blood tests for specific cardiac biomarkers can indicate myocardial stress or injury.
-
Objective: To measure circulating levels of proteins that are markers of cardiac health.
-
Procedure:
-
Sample Collection: Collect a serum or plasma blood sample.
-
Analysis: Use immunoassays to measure levels of biomarkers such as:
-
Troponin T (TnT)
-
N-Terminal pro-B-type Natriuretic Peptide (NT-proBNP) [16]
-
-
Application: These markers are assessed at baseline and follow-up visits to monitor for changes indicative of treatment effect or disease progression.
-
Diagram: Cardiac Function Assessment Workflow
Caption: A typical workflow for assessing cardiac function in this compound trials.
References
- 1. ir.amicusrx.com [ir.amicusrx.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Study of this compound in Fabry Disease | MedPath [trial.medpath.com]
- 4. lume.ufrgs.br [lume.ufrgs.br]
- 5. Long-term follow-up of renal function in patients treated with this compound for Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results - Clinical Review Report: this compound (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Renal and multisystem effectiveness of 3.9 years of this compound in a global real-world cohort: Results from the followME Fabry Pathfinders registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 11. How should kidney injury in Fabry disease be assessed and monitored? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fabrydiseasenews.com [fabrydiseasenews.com]
- 14. mdpi.com [mdpi.com]
- 15. Long-Term Monitoring of Cardiac Involvement under this compound Treatment Using Magnetic Resonance Tomography in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of this compound on cArdiac InvOlvement in FabRry DiseAse: MAIORA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Patient-Reported Outcomes in Migalastat Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of patient-reported outcomes (PROs) from clinical studies of migalastat, an oral pharmacological chaperone for the treatment of Fabry disease in patients with amenable GLA mutations. The following sections detail the quantitative data from key clinical trials, the methodologies used to collect these outcomes, and a workflow for integrating PROs into clinical studies.
Quantitative Patient-Reported Outcomes
The following tables summarize the key patient-reported outcomes from the FACETS, ATTRACT, and ASPIRE clinical trials, as well as their open-label extensions (OLE).
Gastrointestinal Symptoms
Gastrointestinal (GI) symptoms are a significant burden for patients with Fabry disease. The Gastrointestinal Symptom Rating Scale (GSRS) was utilized in the FACETS trial to assess changes in GI-related symptoms.
Table 1: Changes in Gastrointestinal Symptom Rating Scale (GSRS) Scores in the FACETS Trial
| Outcome | Treatment Group | Timepoint | Mean Change from Baseline | p-value | Citation |
| Diarrhea Domain Score | This compound | 6 Months | -0.3 | 0.03 (vs. Placebo) | [1] |
| Placebo | 6 Months | +0.2 | [1] | ||
| Improvement in Diarrhea (based on MCID of 0.33) | This compound | 6 Months | 43% of patients | 0.02 (vs. Placebo) | [2] |
| Placebo | 6 Months | 11% of patients | [2] | ||
| Improvement in Diarrhea (in patients with baseline diarrhea) | This compound | 6 Months | 71% of patients | 0.02 (vs. Placebo) | [2] |
| Placebo | 6 Months | 20% of patients | [2] |
Note: A decrease in GSRS score indicates improvement.
Pain
Pain is a debilitating symptom of Fabry disease. The Brief Pain Inventory (BPI) and the Fabry-specific Pediatric Health and Pain Questionnaire (FPHPQ) have been used to evaluate the effect of this compound on pain.
Table 2: Pain Outcomes in this compound Clinical Studies
| Study | Outcome Measure | Treatment Group | Timepoint | Key Finding | Citation |
| MALTA-FABRY | SF-36 Pain Domain | This compound | 24 Months | Significant improvement (change from baseline: 8.57 points) | [3][4] |
| ATTRACT | Brief Pain Inventory (BPI) | This compound vs. ERT | 18 Months | Scores remained stable and comparable between groups. | [5] |
| ASPIRE | Fabry-specific Pediatric Health and Pain Questionnaire (FPHPQ) | This compound | Up to 48 Months | Improvement in pain related to heat or exertion. | [6][7] |
Health-Related Quality of Life (HRQoL)
HRQoL is a critical measure of the overall impact of a disease and its treatment on a patient's well-being. The Short-Form 36-Item Health Survey (SF-36) and the Pediatric Quality of Life Inventory™ are key instruments used in this compound trials.
Table 3: Health-Related Quality of Life Outcomes in this compound Clinical Studies
| Study | Outcome Measure | Treatment Group | Timepoint | Key Finding | Citation |
| MALTA-FABRY | SF-36 Role Limitations Physical Domain | This compound | 24 Months | Significant improvement (change from baseline: 13.39 points) | [3][4] |
| ATTRACT | SF-36 Physical Component Summary (PCS) | This compound vs. ERT | Baseline | This compound group had higher functioning at study entry. | [8] |
| ASPIRE | Pediatric Quality of Life Inventory™ | This compound | Up to 48 Months | Quality of life remained stable. | [6][7] |
Experimental Protocols for Patient-Reported Outcome Measures
Detailed methodologies are crucial for the standardized collection and interpretation of PRO data.
Gastrointestinal Symptom Rating Scale (GSRS)
-
Objective: To assess the severity of gastrointestinal symptoms.
-
Instrument: A 15-item questionnaire divided into five domains: Diarrhea, Reflux, Indigestion, Constipation, and Abdominal Pain[1].
-
Scoring: Each item is rated on a 7-point Likert scale, where 1 indicates the absence of troublesome symptoms and 7 represents very troublesome symptoms[1].
-
Administration: The questionnaire is self-administered by the patient.
-
Analysis: Statistical comparisons between treatment and placebo groups can be performed using an analysis of covariance (ANCOVA), including treatment, baseline values, and the treatment-by-baseline interaction as covariates[1]. Long-term effects can be assessed using 95% confidence intervals of the change from baseline[1].
Short-Form 36-Item Health Survey (SF-36)
-
Objective: To measure health-related quality of life across eight domains.
-
Instrument: A 36-item, patient-reported survey of health status. Key domains relevant to Fabry disease studies include physical functioning, role limitations due to physical health, bodily pain, and general health.
-
Scoring: Scores are calculated for each domain and can be summarized into a Physical Component Summary (PCS) and a Mental Component Summary (MCS).
-
Administration: Self-administered by the patient. In the MALTA-FABRY study, questionnaires were completed over a 24-month period[3][4].
Brief Pain Inventory (BPI) - Short Form
-
Objective: To assess the severity of pain and its impact on daily functioning.
-
Instrument: A self-administered questionnaire that measures pain severity and the interference of pain with daily activities.
-
Scoring: Patients rate pain severity on a numerical scale.
-
Administration: Used in the ATTRACT trial to compare pain outcomes between patients treated with this compound and enzyme replacement therapy (ERT)[5][8].
Fabry-specific Pediatric Health and Pain Questionnaire (FPHPQ)
-
Objective: To assess Fabry disease-specific symptoms in a pediatric population.
-
Instrument: A questionnaire that includes questions about pain related to heat or exertion[6][7].
-
Scoring: Pain assessment is measured on a 10-point scale from 0 (no pain) to 10 (pain as bad as you can imagine)[9]. A decrease from baseline indicates an improvement.
-
Administration: Self-reported by adolescent patients in the ASPIRE study[6][7].
Visualization of Methodologies
Workflow for Patient-Reported Outcome Assessment in Clinical Trials
The following diagram illustrates a standardized workflow for the collection and analysis of PRO data in a clinical trial setting for Fabry disease.
Caption: Workflow for PRO Assessment in Fabry Disease Clinical Trials.
Logical Relationship of this compound's Action to Patient-Reported Outcomes
This diagram illustrates the proposed mechanism of action of this compound and its downstream effects on clinical and patient-reported outcomes.
Caption: this compound's Mechanism and its Impact on Patient-Reported Outcomes.
References
- 1. ir.amicusrx.com [ir.amicusrx.com]
- 2. This compound improves diarrhea in patients with Fabry disease: clinical-biomarker correlations from the phase 3 FACETS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient reported quality of life and medication adherence in Fabry disease patients treated with this compound: A prospective, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The GALA project: practical recommendations for the use of this compound in clinical practice on the basis of a structured survey among Italian experts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of this compound in adolescent patients with Fabry disease: Results from ASPIRE, a phase 3b, open-label, single-arm, 12-month clinical trial, and its open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Executive Summary - Clinical Review Report: this compound (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safety, Pharmacodynamics, and Efficacy of this compound in Pediatric Subjects (Aged >12 Years) With Fabry Disease | MedPath [trial.medpath.com]
Troubleshooting & Optimization
challenges in determining migalastat amenability in vitro vs in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on determining migalastat amenability for different α-galactosidase A (GLA) gene mutations. It addresses the common challenges and discrepancies observed between in vitro assays and in vivo clinical responses.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the in vitro this compound amenability assay?
The standard in vitro method for assessing this compound amenability is a good laboratory practice (GLP) validated assay using Human Embryonic Kidney (HEK-293) cells.[1][2][3][4] The principle is based on the pharmacological chaperone activity of this compound. Many GLA missense mutations result in misfolded, but potentially functional, α-galactosidase A (α-Gal A) enzyme.[5][6] This misfolded enzyme is retained in the endoplasmic reticulum (ER) and targeted for degradation. This compound, an analogue of the terminal galactose of globotriaosylceramide (Gb3), binds to the active site of amenable mutant α-Gal A, stabilizing its conformation.[5][7] This stabilization facilitates the enzyme's proper trafficking through the secretory pathway to the lysosome, where it can exert its catalytic activity. The in vitro assay quantifies the increase in α-Gal A activity in HEK-293 cells expressing a specific GLA mutation after incubation with this compound.
Q2: What are the criteria for determining a GLA mutation as "amenable" in the GLP-HEK assay?
A GLA mutation is classified as amenable if it meets two criteria upon incubation with 10 μM this compound: a relative increase in α-Gal A activity of ≥ 1.2-fold over baseline and an absolute increase in α-Gal A activity of ≥ 3.0% of the wild-type enzyme activity.[1][3][4][8]
Q3: Why do discrepancies exist between in vitro amenability results and in vivo patient responses to this compound?
Several factors can contribute to the discordance between in vitro and in vivo findings:
-
Methodological Limitations of the In Vitro Assay: The GLP-HEK assay, while standardized, is an overexpression system that may not perfectly replicate the physiological environment of a patient's cells.[6] Differences in protein expression levels, cellular stress responses, and the metabolic state of the cell line compared to native cells can influence the outcome.
-
Inter-assay Variability: Different laboratories may use slightly different protocols, reagents, or equipment, leading to variations in results.[1][6]
-
Patient-Specific Factors: The in vivo response to this compound can be influenced by a patient's genetic background, disease severity, and the specific tissues affected. Individual variations in drug absorption, distribution, metabolism, and excretion (ADME) can also play a role.
-
Complex Cellular Environment: The in vivo environment is far more complex than a cell culture system. The presence of other interacting proteins, post-translational modifications, and the overall cellular homeostasis can impact the folding, trafficking, and activity of the mutant α-Gal A enzyme.
Q4: Are there alternative or complementary methods to the GLP-HEK assay for assessing amenability?
Yes, other cell-based assays using patient-derived cells, such as lymphocytes or fibroblasts, have been used to assess this compound amenability.[5][6] These assays may offer a more physiologically relevant context but are often more time-consuming and less suitable for high-throughput screening. Ultimately, the in vivo response, monitored through biomarkers like plasma lyso-Gb3 and leukocyte α-Gal A activity, is the definitive measure of amenability.[9][10]
Troubleshooting Guide for In Vitro Amenability Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no α-Gal A activity in transfected cells (even with wild-type GLA) | Poor transfection efficiency. | Optimize transfection protocol (e.g., DNA concentration, transfection reagent, cell density). Use a positive control reporter plasmid to verify transfection efficiency. |
| Cell line issues. | Ensure HEK-293 cells are healthy, in the logarithmic growth phase, and at a low passage number. | |
| Incorrect assay conditions. | Verify the pH of the assay buffer, the concentration of the 4-MUG substrate, and the incubation time and temperature. | |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Edge effects in the plate. | Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity. | |
| Amenability results not consistent with published data for the same mutation | Different assay conditions. | Ensure your protocol aligns with the GLP-HEK assay parameters (e.g., 10 μM this compound, 5-day incubation).[11] |
| Plasmid construct differences. | Verify the sequence of your GLA expression vector to ensure the correct mutation is present and there are no unintended mutations. | |
| Cell line passage number. | High passage numbers can lead to genetic drift and altered cellular physiology. Use low-passage cells. | |
| Difficulty in detecting a significant increase in α-Gal A activity for a potentially amenable mutant | Low baseline activity of the mutant. | Increase the amount of cell lysate used in the assay or prolong the assay incubation time to enhance the signal. |
| Insufficient incubation time with this compound. | Ensure the cells are incubated with this compound for the recommended duration (e.g., 5 days) to allow for sufficient chaperone effect.[11] |
Quantitative Data: In Vitro vs. In Vivo this compound Amenability
The following table summarizes the amenability status of selected GLA mutations as determined by the in vitro GLP-HEK assay and the observed in vivo response in Fabry disease patients.
| GLA Mutation | In Vitro Amenability (GLP-HEK Assay) | In Vivo Response (Patient Data) | Reference |
| A143T | Amenable | Responsive | --INVALID-LINK-- |
| L3P | Amenable | Responsive | [12] |
| A13T | Amenable | Responsive | [12] |
| R301Q | Amenable | Responsive | [8] |
| H225D | Amenable | Responsive | [8] |
| A143P | Non-amenable | Non-responsive | [8] |
| D165V | Non-amenable | Not expected to be responsive | [7] |
| A288D | Non-amenable | Not expected to be responsive | [7] |
| R100T | Non-amenable | Not expected to be responsive | [7] |
| M296I | Amenable | Expected to be responsive | [7] |
| N263S | Amenable | Expected to be responsive | [7] |
| G360D | Amenable | Expected to be responsive | [7] |
Note: This table is not exhaustive and represents a selection of mutations for illustrative purposes. The in vivo response can vary between individuals.
Experimental Protocols
Key Experiment: GLP-HEK-293 Cell-Based this compound Amenability Assay
This protocol is a synthesized representation based on information from multiple sources describing the GLP-HEK assay.[3][5][8][11][13]
1. Cell Culture and Seeding:
- Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and non-essential amino acids.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Seed the cells into 96-well plates at a density that will result in approximately 80-90% confluency at the time of transfection.
2. Transfection:
- Prepare transfection complexes by mixing the GLA expression vector (containing the wild-type or mutant GLA sequence) with a suitable transfection reagent in serum-free medium, according to the manufacturer's instructions.
- Add the transfection complexes to the cells and incubate for the recommended time (typically 4-6 hours).
- After incubation, replace the transfection medium with fresh, complete culture medium.
3. Incubation with this compound:
- 24 hours post-transfection, replace the culture medium with fresh medium containing either vehicle control or 10 μM this compound.
- Incubate the cells for 5 days in a humidified incubator at 37°C with 5% CO2.
4. Cell Lysis:
- After the 5-day incubation, wash the cells with Phosphate Buffered Saline (PBS).
- Lyse the cells by adding a lysis buffer (e.g., containing a non-ionic detergent like Triton X-100) and incubating on ice.
- Clarify the cell lysates by centrifugation to remove cellular debris.
5. α-Galactosidase A Activity Assay:
- Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay).
- In a new 96-well plate, add a standardized amount of protein from each lysate.
- Initiate the enzymatic reaction by adding a fluorogenic substrate, 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG), in an acetate buffer (pH 4.6) containing N-acetylgalactosamine to inhibit the activity of α-galactosidase B.
- Incubate the reaction at 37°C for a defined period.
- Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer).
- Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer.
6. Data Analysis:
- Calculate the α-Gal A activity (e.g., in nmol/mg protein/hour).
- Determine the fold-increase in activity for this compound-treated cells over vehicle-treated cells for each mutant.
- Calculate the absolute activity of the mutant as a percentage of the wild-type α-Gal A activity.
- Apply the amenability criteria (≥ 1.2-fold relative increase and ≥ 3.0% absolute increase) to classify the mutation.
Visualizations
Signaling and Experimental Pathways
References
- 1. Inter-assay variability influences this compound amenability assessments among Fabry disease variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Results - Clinical Review Report: this compound (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The this compound GLP-HEK assay is the gold standard for determining amenability in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Amenability to this compound in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. α-Gal A missense variants associated with Fabry disease can lead to ER stress and induction of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amicusrx.com [amicusrx.com]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical Amenability in Fabry Patients Under Chaperone Therapy—How and When to Test? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. innoprot.com [innoprot.com]
Migalastat Dosage Optimization Technical Support Center
This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions, and troubleshooting advice for experiments involving migalastat and specific GLA mutations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a pharmacological chaperone designed for the treatment of Fabry disease in patients with amenable GLA gene mutations.[1][2] Fabry disease is a rare genetic disorder resulting from mutations in the GLA gene, which leads to a deficiency of the alpha-galactosidase A (α-Gal A) enzyme.[2][3] This deficiency causes the accumulation of fatty substances like globotriaosylceramide (GL-3) and globotriaosylsphingosine (lyso-Gb3) in various cells and organs.[1][2]
Certain GLA mutations produce misfolded, unstable α-Gal A enzymes that, despite retaining potential enzymatic activity, are prematurely degraded in the endoplasmic reticulum (ER).[1][4] this compound, an iminosugar analogue of the terminal galactose on GL-3, selectively and reversibly binds to the active site of these amenable mutant α-Gal A enzymes.[1][5][6] This binding stabilizes the enzyme's conformation, allowing it to pass ER quality control and be trafficked to the lysosome.[1][5] Inside the lysosome, the lower pH and high concentration of substrate facilitate the dissociation of this compound, enabling the now-functional α-Gal A enzyme to metabolize its target substrates, GL-3 and lyso-Gb3.[1]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. fabrydiseasenews.com [fabrydiseasenews.com]
- 3. Galafold (this compound) for the treatment of Fabry disease [clinicaltrialsarena.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction - Clinical Review Report: this compound (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Migalastat
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of migalastat, a pharmacological chaperone approved for the treatment of Fabry disease.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a pharmacological chaperone that selectively and reversibly binds to the active site of certain mutant forms of the α-galactosidase A (α-Gal A) enzyme. This binding stabilizes the misfolded enzyme in the endoplasmic reticulum, facilitating its proper trafficking to the lysosome. In the acidic environment of the lysosome, this compound dissociates, allowing the restored enzyme to metabolize its substrate, globotriaosylceramide (GL-3).[2][3]
Q2: Is this compound known for significant off-target effects?
Clinical studies and post-marketing data have generally shown this compound to be well-tolerated with a favorable safety profile.[2][4][5][6] However, like any small molecule, the potential for off-target interactions exists and warrants careful investigation during preclinical and clinical development.
Q3: What are the potential, theoretically-derived off-target concerns for this compound?
Given that this compound is an iminosugar, a class of compounds known to interact with various glycosidases, there is a theoretical potential for off-target interactions with other glycosidases in the body. However, studies have indicated a high selectivity of this compound for α-Gal A. Comprehensive screening is still recommended to rule out any clinically relevant interactions.
Q4: What are the regulatory guidelines for assessing the preclinical safety of pharmacological chaperones like this compound?
Regulatory agencies like the FDA and EMA provide guidelines for the preclinical safety evaluation of new drugs. For small molecules like this compound, this includes a comprehensive assessment of pharmacology, pharmacokinetics, and toxicology. Specific guidance on safety pharmacology studies is outlined in documents such as the ICH S7A and S7B guidelines.
Troubleshooting Guides
Problem 1: Ambiguous results in an in vitro off-target screening assay.
Possible Cause:
-
Assay Interference: this compound, as a small molecule, might interfere with certain assay technologies (e.g., fluorescence-based readouts).
-
Incorrect Compound Concentration: The concentrations of this compound used may not be appropriate for the specific off-target being tested.
-
Cell Line Variability: The chosen cell line may not express the off-target of interest at a sufficient level.
Troubleshooting Steps:
-
Run appropriate controls: Include vehicle-only controls and controls for assay-specific interference.
-
Perform dose-response curves: Test a wide range of this compound concentrations to determine the IC50 or EC50 for any potential off-target interaction.
-
Use multiple assay formats: Confirm findings using orthogonal assays with different detection methods.
-
Characterize cell lines: Ensure the cell lines used express the target and potential off-targets at physiologically relevant levels.
Problem 2: In silico predictions suggest potential off-targets, but they are not confirmed in vitro.
Possible Cause:
-
Algorithm limitations: Computational models for off-target prediction have inherent limitations and may produce false positives.[7][8]
-
Lack of structural information: The accuracy of structure-based predictions depends on the availability of high-quality protein structures.
-
Inappropriate in vitro model: The cell-based or biochemical assay used for confirmation may not be sensitive enough or may lack necessary co-factors for the interaction to occur.
Troubleshooting Steps:
-
Use multiple prediction algorithms: Compare the results from several different in silico tools to identify consensus predictions.[7][8]
-
Employ a tiered testing strategy: Start with broad screening panels and then move to more specific and sensitive assays for promising hits.
-
Consider target engagement assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding in a cellular context.
Problem 3: An off-target interaction is confirmed. What are the next steps to mitigate this effect?
Possible Cause:
-
Lack of Selectivity: The chemical scaffold of this compound may have inherent affinity for the off-target protein.
Mitigation Strategies:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand the structural features responsible for the off-target binding. The goal is to identify modifications that reduce off-target affinity while maintaining on-target potency.
-
Rational Drug Design: Use computational modeling and structural biology to design new derivatives of this compound with improved selectivity. This could involve modifying functional groups to disrupt binding to the off-target while preserving interactions with α-Gal A.[9]
-
Dose Optimization: In some cases, if the therapeutic window is sufficient, it may be possible to manage off-target effects by carefully selecting the therapeutic dose to minimize engagement with the off-target protein.
Experimental Protocols
Protocol 1: Identifying Off-Target Interactions using Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to a specific protein of interest (potential off-target) in a cellular environment.
Methodology:
-
Cell Culture: Culture a human cell line known to express the potential off-target protein.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO). Incubate for a specified time (e.g., 1 hour) at 37°C.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) followed by rapid cooling.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein in the supernatant using a specific antibody-based method such as Western blotting or an immunoassay (e.g., ELISA, HTRF).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Data Interpretation:
| This compound Concentration | Apparent Melting Temperature (Tm) | Interpretation |
| Vehicle (DMSO) | 52°C | Baseline thermal stability |
| 1 µM | 54°C | Target engagement |
| 10 µM | 58°C | Dose-dependent target engagement |
| 100 µM | 60°C | Strong target engagement |
Protocol 2: Proteome-Wide Off-Target Identification using Chemical Proteomics
Objective: To identify the full spectrum of proteins that interact with this compound in a complex biological sample.
Methodology:
-
Probe Synthesis: Synthesize a this compound analog containing a reactive group (e.g., a photo-activatable group) and a tag (e.g., biotin or an alkyne for click chemistry).
-
Cellular Treatment and Crosslinking: Treat live cells or cell lysates with the this compound probe. If a photo-activatable probe is used, expose the cells to UV light to induce covalent crosslinking to binding partners.
-
Lysis and Enrichment: Lyse the cells and enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads for a biotin tag or click chemistry to attach an affinity handle).
-
Proteomics Analysis: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to controls. These are potential off-targets of this compound.
Data Interpretation:
| Protein ID | Enrichment Factor (Probe vs. Control) | Potential Off-Target? |
| P12345 (α-Gal A) | 50.2 | Yes (On-target) |
| Q67890 (Hypothetical Protein) | 15.8 | Yes |
| R54321 (Known Enzyme) | 8.5 | Yes |
| S98765 (Structural Protein) | 1.2 | No |
Visualizations
Caption: this compound's on-target signaling pathway.
Caption: Experimental workflow for off-target identification.
References
- 1. This compound | C6H13NO4 | CID 176077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: A Review in Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term multisystemic efficacy of this compound on Fabry-associated clinical events, including renal, cardiac and cerebrovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conclusions - Clinical Review Report: this compound (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Oral pharmacological chaperone this compound compared with enzyme replacement therapy in Fabry disease: 18-month results from the randomised phase III ATTRACT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Migalastat Drug-Drug Interaction Potential
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential for drug-drug interactions with migalastat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of metabolism and elimination for this compound, and how does this influence its drug-drug interaction potential?
A1: this compound is primarily eliminated unchanged through the urine, with approximately 77% of the administered dose excreted renally.[1][2] A minor fraction undergoes metabolism, mainly forming three dehydrogenated O-glucuronides.[1] In vitro studies have shown that this compound is not a substrate for major drug transporters.[2] Crucially, this compound does not inhibit or induce cytochrome P450 (CYP450) enzymes.[1] This profile suggests a low likelihood of pharmacokinetic drug-drug interactions mediated by these common pathways.
Q2: Are there any known clinically significant drug-drug interactions with this compound?
A2: Currently, there are no severe or serious clinically significant drug-drug interactions reported with this compound.[3] The most notable interaction is with enzyme replacement therapies (ERTs) such as agalsidase alfa and agalsidase beta.[1][4] While this compound can increase the tissue concentrations of these enzymes, co-administration is not recommended as part of standard therapy.[1] One moderate interaction is listed with agalsidase beta.[5][6]
Q3: How do food and beverages affect the pharmacokinetics of this compound?
A3: Food intake significantly reduces the absorption of this compound. Co-administration with a high-fat meal can decrease the maximum concentration (Cmax) and the total exposure (AUC) by up to 40%.[7] To avoid this interaction, it is recommended that patients take this compound on an empty stomach, with no food or caffeine consumed at least 2 hours before and 2 hours after administration.[8]
Q4: Does caffeine interact with this compound?
A4: Yes, co-administration of this compound with caffeine can decrease its AUC and Cmax.[8] Therefore, it is advised to avoid caffeine consumption within the 4-hour fasting window around this compound administration.[8]
Q5: Are any precautions necessary when co-administering this compound with drugs that affect renal function?
A5: As this compound is substantially excreted by the kidneys, drugs that impair renal function could theoretically increase this compound exposure.[8] While specific interaction studies with renally-impairing drugs are not extensively documented, caution is advised. This compound is not recommended for patients with severe renal impairment (eGFR less than 30 mL/min/1.73 m2).[8]
Troubleshooting Guide
Issue: Unexpected variability in experimental results involving this compound.
Potential Cause: Uncontrolled food or caffeine intake in study subjects.
Troubleshooting Steps:
-
Review Dosing Protocols: Ensure strict adherence to the recommended 4-hour fasting period (2 hours before and 2 hours after dosing) for all subjects.[8]
-
Standardize Meal Plans: If fasting is not feasible for specific experimental designs, standardize the meal type and timing for all subjects to minimize variability in absorption.[7]
-
Monitor Caffeine Intake: Explicitly instruct subjects to avoid caffeine-containing beverages and foods during the fasting window.
Issue: Concern about potential interactions with a novel co-administered therapeutic.
Potential Cause: Overlapping metabolic or transport pathways not previously characterized.
Troubleshooting Steps:
-
In Vitro Assessment: Conduct in vitro studies to determine if the novel compound inhibits or induces CYP450 enzymes or key drug transporters (e.g., P-gp, BCRP, OATs, OCTs).
-
This compound as a Substrate: Test whether the new drug affects the transport of this compound in relevant in vitro systems.
-
Clinical Monitoring: If co-administration is necessary, implement a robust monitoring plan to track this compound plasma concentrations and any potential adverse events.
Data Presentation
Table 1: Effect of Food and Caffeine on this compound Pharmacokinetics
| Co-administered Substance | Effect on this compound Cmax | Effect on this compound AUC |
| High-fat meal | Decreased by ~40%[7] | Decreased by ~37%[7] |
| Light meal | Decreased by up to 40% | Decreased by up to 40% |
| Caffeine | Decreased[8] | Decreased[8] |
Experimental Protocols
In Vitro Assessment of CYP450 Inhibition and Induction
-
Objective: To determine the potential of this compound to inhibit or induce major CYP450 enzymes.
-
Methodology:
-
Human liver microsomes are incubated with a panel of CYP450-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, bufuralol for CYP2D6, and midazolam for CYP3A4).
-
Various concentrations of this compound are co-incubated to assess its inhibitory potential.
-
For induction studies, primary human hepatocytes are treated with this compound for 48-72 hours.
-
Following treatment, the activity and expression levels of CYP450 enzymes are measured using probe substrates and qPCR, respectively.
-
Results are compared to known inhibitors and inducers as positive controls.
-
In Vivo Drug-Drug Interaction Study with Agalsidase
-
Objective: To evaluate the pharmacokinetic interaction between this compound and agalsidase.
-
Methodology:
-
A Phase 2, open-label, two-stage study is conducted in patients with Fabry disease.[4]
-
In Stage 1, patients receive a single dose of this compound (e.g., 150 mg) co-administered with different doses of agalsidase alfa or beta.[4]
-
In Stage 2, a higher dose of this compound (e.g., 450 mg) may be evaluated.[4]
-
Serial blood samples are collected at predefined time points to determine the plasma concentrations of both this compound and agalsidase.
-
Pharmacokinetic parameters (Cmax, AUC, t1/2) are calculated and compared between treatment arms (agalsidase alone vs. co-administered with this compound).
-
Visualizations
Caption: Metabolic and elimination pathway of this compound.
Caption: Decision tree for assessing potential drug-drug interactions.
Caption: Workflow for investigating a potential drug-drug interaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Tissue Distribution: Extrapolation From Mice to Humans Using Pharmacokinetic Modeling and Comparison With Agalsidase Beta Tissue Distribution in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Drug-Drug Interaction Study Between AT1001 (this compound Hydrochloride) and Agalsidase in Participants With Fabry Disease | MedPath [trial.medpath.com]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. Relative bioavailability and the effect of meal type and timing on the pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Managing Adverse Effects in Migalastat Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse effects observed in migalastat clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a pharmacological chaperone that selectively and reversibly binds to the active site of certain mutant forms of the alpha-galactosidase A (α-Gal A) enzyme.[1][2] This binding stabilizes the misfolded enzyme in the endoplasmic reticulum, facilitating its proper trafficking to the lysosome.[1][3] Once in the lysosome, the higher concentration of substrate and lower pH cause this compound to dissociate, allowing the now correctly folded enzyme to metabolize its substrate, globotriaosylceramide (GL-3).[1]
Q2: What are the most common adverse effects observed with this compound in clinical trials?
The most frequently reported adverse effects in clinical trials with this compound include headache, nasopharyngitis, urinary tract infection, nausea, and pyrexia (fever).[1][4]
Q3: How does the safety profile of this compound compare to Enzyme Replacement Therapy (ERT)?
Clinical trials have shown that the safety profile of this compound is comparable to that of ERT.[5] In the ATTRACT trial, the incidence of treatment-emergent adverse events was similar between the this compound and ERT groups.[5]
Troubleshooting Guides for Common Adverse Effects
This section provides detailed troubleshooting guides for investigating common adverse effects of this compound in a research setting.
Headache
Issue: A significant number of subjects in a clinical trial or animal model are reporting headaches after this compound administration.
Background: Headache is one of the most common adverse events reported in this compound clinical trials.[1][4][5] The underlying mechanism is not fully elucidated but could be related to off-target effects or downstream metabolic changes.
Troubleshooting Protocol:
-
Quantify and Characterize the Headache:
-
Clinical: Use standardized headache diaries to record frequency, intensity (e.g., Visual Analog Scale), duration, and associated symptoms.
-
Preclinical (Animal Models): Assess headache-like behaviors such as grimacing, reduced activity, and photophobia.
-
-
Investigate Potential Mechanisms:
-
In Vitro:
-
Receptor Binding Assays: Screen this compound against a panel of common central nervous system (CNS) receptors to identify potential off-target binding.
-
Neuronal Cell Culture: Treat primary neuronal cultures or neuronal cell lines with this compound and assess for changes in viability, inflammatory cytokine release (e.g., IL-6, TNF-α) using ELISA, and markers of neuronal stress (e.g., c-Fos) via immunofluorescence or Western blot.
-
-
In Vivo (Animal Models):
-
Cerebrospinal Fluid (CSF) Analysis: Collect CSF from treated animals and analyze for inflammatory markers and this compound concentration.
-
Brain Tissue Analysis: Following euthanasia, perform immunohistochemistry on brain sections to look for markers of neuroinflammation (e.g., Iba1 for microglia activation, GFAP for astrocyte activation).
-
-
-
Experimental Workflow for Investigating this compound-Induced Headache:
Workflow for headache investigation.
Nasopharyngitis
Issue: An increased incidence of nasopharyngitis (common cold symptoms) is observed in the this compound-treated group compared to placebo.
Background: Nasopharyngitis has been reported as a common adverse event in this compound clinical trials.[4][5] The reason for this is unclear but could involve localized effects on the immune response in the nasopharyngeal mucosa.
Troubleshooting Protocol:
-
Confirm Viral/Bacterial Etiology:
-
Collect nasal swabs from affected individuals and perform PCR to identify common respiratory pathogens. This will help distinguish between a drug-induced inflammatory state and increased susceptibility to infection.
-
-
In Vitro Assessment of Immune Response:
-
Cell Line Studies: Culture human nasal epithelial cells (e.g., from a cell line like RPMI 2650) and treat with clinically relevant concentrations of this compound.
-
Cytokine Profiling: Analyze the cell culture supernatant for a panel of pro- and anti-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α, IL-10) using a multiplex immunoassay.
-
Barrier Function: Assess the integrity of the epithelial barrier by measuring transepithelial electrical resistance (TEER).
-
-
Logical Flow for Nasopharyngitis Investigation:
Investigative approach for nasopharyngitis.
Urinary Tract Infection (UTI)
Issue: A higher than expected rate of urinary tract infections is noted in subjects receiving this compound.
Background: Urinary tract infections have been reported as a common adverse event.[1][4] While the mechanism is unknown, it is important to investigate if this compound alters the urinary environment or urothelial cell function.
Troubleshooting Protocol:
-
Urine Analysis:
-
Perform comprehensive urinalysis on samples from affected subjects, including pH, glucose, protein levels, and microscopic examination for bacteria and white blood cells.
-
Culture urine samples to identify the causative pathogens and determine their antibiotic susceptibility.
-
-
In Vitro Urothelial Cell Model:
-
Culture human urothelial cells (e.g., T24/83 cell line) and expose them to various concentrations of this compound.
-
Bacterial Adhesion Assay: Following this compound treatment, challenge the urothelial cell monolayer with a common uropathogen (e.g., uropathogenic E. coli). Quantify bacterial adhesion by lysing the cells and plating the lysate on agar plates to count colony-forming units (CFUs).
-
Immune Response: Measure the secretion of antimicrobial peptides (e.g., defensins) and inflammatory cytokines by the urothelial cells in response to this compound and/or bacterial challenge.
-
-
Experimental Design for UTI Investigation:
Workflow for investigating UTIs.
Data on Adverse Events from Clinical Trials
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from the pivotal ATTRACT and FACETS clinical trials.
Table 1: Incidence of Common Treatment-Emergent Adverse Events in the ATTRACT and FACETS Trials
| Adverse Event | ATTRACT Trial | FACETS Trial |
| This compound (N=36) | ERT (N=21) | |
| Nasopharyngitis | 33% | 33% |
| Headache | 25% | 24% |
| Influenza | 14% | 19% |
| Abdominal Pain | 14% | 10% |
| Diarrhea | 14% | 10% |
| Nausea | 14% | 10% |
| Back Pain | 11% | 14% |
| Urinary Tract Infection | 11% | 5% |
| Cough | 8% | 24% |
| Fatigue | - | - |
| Paresthesia | - | - |
| Pyrexia | - | - |
Data compiled from the Clinical Review Report of this compound.[6]
Table 2: Serious Adverse Events (SAEs) and Withdrawals Due to Adverse Events (WDAEs)
| Outcome | ATTRACT Trial | FACETS Trial |
| This compound | ERT | |
| Patients with ≥1 SAE | 19% | 33% |
| Withdrawals Due to AEs | 0% | 0% |
Data compiled from the Clinical Review Report of this compound.[5]
Signaling Pathway Considerations
This compound's Primary Signaling Pathway:
This compound's therapeutic effect is mediated through its role as a pharmacological chaperone, directly influencing the protein folding and trafficking pathway of α-Gal A. This is not a classical signaling pathway involving cell surface receptors and secondary messengers.
References
- 1. galafold.com [galafold.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in experimental bladder models: bridging the gap between in vitro and in vivo approaches for investigating urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consensus recommendations for the treatment and management of patients with Fabry disease on this compound: a modified Delphi study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Technical Support Center: Improving Galafold Amenability Assay Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of the Galafold Amenability Assay.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Galafold Amenability Assay?
The Galafold Amenability Assay is a cell-based in vitro assay designed to determine if a specific mutation in the alpha-galactosidase A (GLA) gene is "amenable" to treatment with Galafold (migalastat).[1] Galafold is a pharmacological chaperone that works by stabilizing amenable forms of the alpha-galactosidase A (α-Gal A) enzyme, facilitating its proper trafficking from the endoplasmic reticulum to the lysosome.[2][3][4]
Q2: What are the criteria for determining if a GLA mutation is amenable?
A GLA mutation is considered amenable if two criteria are met after incubation with this compound[3]:
-
A relative increase in α-Gal A enzyme activity of at least 1.2-fold compared to the baseline activity of the untreated mutant enzyme.
-
An absolute increase in α-Gal A enzyme activity that is at least 3.0% of the wild-type (normal) α-Gal A enzyme activity.
Q3: What cell line is typically used for this assay?
The validated Good Laboratory Practice (GLP) Galafold Amenability Assay utilizes Human Embryonic Kidney (HEK-293) cells.[2][3] These cells are readily transfected and provide a robust system for expressing recombinant human α-Gal A.
Q4: Why is reproducibility a concern for this assay?
Like many cell-based assays, the Galafold Amenability Assay has several steps where variability can be introduced, impacting the reproducibility of the results. Key sources of variability include cell health and passage number, transfection efficiency, consistency of cell lysis, and the precision of the enzyme activity measurement. Inter-assay discrepancies have been noted, particularly between GLP and non-GLP laboratory setups.
Q5: What is the mechanism of action of Galafold that this assay relies on?
Certain GLA mutations lead to the production of misfolded but still potentially functional α-Gal A enzyme. This misfolded enzyme is often retained in the endoplasmic reticulum (ER) and targeted for degradation. Galafold acts as a pharmacological chaperone by binding to the active site of these misfolded enzymes, which stabilizes their conformation. This stabilization allows the enzyme to pass through the ER's quality control system and traffic to the lysosome, where it can carry out its function of breaking down substrates like globotriaosylceramide (GL-3).[1][2][3][5]
Troubleshooting Guides
Table 1: Troubleshooting Low Transfection Efficiency in HEK-293 Cells
| Problem | Potential Cause | Recommended Solution |
| Low percentage of transfected cells | Poor cell health or high passage number. | Use low-passage HEK-293 cells (ideally below 30 passages) that are healthy and have a viability of >95%.[6] |
| Suboptimal cell confluency at the time of transfection. | Ensure cells are 70-90% confluent at the time of transfection.[7] | |
| Poor quality or incorrect quantity of plasmid DNA. | Use high-purity, endotoxin-free plasmid DNA. Confirm DNA integrity and concentration (A260/A280 ratio of ~1.8). Optimize the DNA:transfection reagent ratio.[8] | |
| Inefficient transfection reagent or protocol. | Select a transfection reagent optimized for HEK-293 cells (e.g., lipid-based reagents like Lipofectamine or polymer-based reagents like PEI). Optimize the protocol by varying incubation times and reagent volumes.[7][8] | |
| Presence of serum or antibiotics in the transfection medium. | Some transfection reagents are inhibited by serum and antibiotics. Consider performing the transfection in serum-free and antibiotic-free media, replacing it with complete media after 4-6 hours.[8] |
Table 2: Troubleshooting Variability in α-Galactosidase A Enzyme Activity Measurement
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in negative controls | Substrate instability or contamination. | The substrate, 4-methylumbelliferyl-α-D-galactopyranoside, can be unstable. Prepare fresh substrate solutions for each experiment and store the stock solution properly (e.g., in DMSO at -20°C).[9] Avoid solubilizing in water as it can increase background fluorescence.[10] |
| Low enzyme activity in wild-type transfected cells | Inefficient cell lysis. | Use a lysis buffer and method that preserves enzyme activity. RIPA buffer without SDS can be a good starting point. Physical methods like sonication or freeze-thaw cycles can be effective, but optimization is needed to avoid protein denaturation.[11][12] |
| Incorrect assay buffer pH. | The optimal pH for lysosomal α-Gal A is acidic (around 4.6). Ensure the assay buffer is at the correct pH. | |
| Inactive enzyme due to improper sample handling. | Keep cell lysates on ice to prevent enzyme degradation. Avoid repeated freeze-thaw cycles. | |
| Inconsistent readings between replicates | Pipetting errors. | Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability.[13] |
| Air bubbles in the wells of the microplate. | Pipette gently against the side of the wells to avoid introducing air bubbles.[13] | |
| Improperly thawed reagents. | Ensure all assay components are completely thawed and mixed before use.[13] |
Experimental Protocols
Key Experiment 1: Transient Transfection of HEK-293 Cells
-
Cell Seeding: The day before transfection, seed healthy, low-passage HEK-293 cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
DNA-Transfection Reagent Complex Formation:
-
For each well to be transfected, dilute the plasmid DNA encoding the GLA variant and the transfection reagent in separate tubes containing serum-free medium (e.g., Opti-MEM™ I).
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for the time recommended by the reagent manufacturer to allow for complex formation.
-
-
Transfection: Add the DNA-transfection reagent complexes dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with the Galafold incubation.
Key Experiment 2: Cell Lysis for Enzyme Activity Assay
-
Cell Harvesting: After the incubation period with or without Galafold, wash the cells with phosphate-buffered saline (PBS).
-
Lysis: Add a suitable lysis buffer (e.g., a non-denaturing buffer containing protease inhibitors) to each well.
-
Incubation: Incubate the plate on ice for 30 minutes to allow for cell lysis.
-
Physical Disruption (Optional but Recommended): For more complete lysis, sonicate the cell lysates briefly on ice.[14]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cell debris.[14]
-
Supernatant Collection: Carefully collect the supernatant, which contains the cellular proteins including α-Gal A, for the enzyme activity assay.
Key Experiment 3: α-Galactosidase A Enzyme Activity Assay
-
Reaction Setup: In a black 96-well plate, add a small volume of the cell lysate to each well.
-
Substrate Addition: Prepare a working solution of the fluorogenic substrate 4-methylumbelliferyl-α-D-galactopyranoside in an acidic assay buffer (pH ~4.6). Add the substrate solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Stopping the Reaction: Add a stop buffer (e.g., a high pH glycine-carbonate buffer) to each well to terminate the reaction and enhance the fluorescence of the product.
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader with excitation at ~360 nm and emission at ~440 nm.
-
Data Analysis: Calculate the enzyme activity based on a standard curve generated with known concentrations of 4-methylumbelliferone.
Mandatory Visualizations
Caption: Workflow of the Galafold Amenability Assay.
References
- 1. About Galafold - Galafold [galafold.co.uk]
- 2. drugs.com [drugs.com]
- 3. amicusrx.com [amicusrx.com]
- 4. Galafold (this compound) for the treatment of Fabry disease [clinicaltrialsarena.com]
- 5. Rescue of mutant alpha-galactosidase A in the endoplasmic reticulum by 1-deoxygalactonojirimycin leads to trafficking to lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HEK293 Cell Transfection Challenges Solved: 5 Key Points to Boost Protein Expression_FDCELL [fdcell.com]
- 7. How to Increase Transfection Efficiency in HEK293 Cells [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ≥98% (HPLC), α-D-galactosidase substrate, solid | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. assaygenie.com [assaygenie.com]
Technical Support Center: Troubleshooting Migalastat Interference in Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from migalastat in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a pharmacological chaperone designed for the treatment of Fabry disease. It functions by selectively and reversibly binding to the active site of amenable mutant forms of the α-galactosidase A (α-Gal A) enzyme.[1] This binding stabilizes the misfolded enzyme in the endoplasmic reticulum, facilitating its proper trafficking to the lysosome.[1] Within the acidic environment of the lysosome, this compound dissociates, allowing the restored enzyme to metabolize its substrate, globotriaosylceramide (GL-3).[1]
Q2: How can this compound interfere with my α-galactosidase A enzymatic assay?
This compound is a competitive inhibitor of α-galactosidase A.[2][3] Its mechanism of action involves binding to the active site of the enzyme. In an in vitro enzymatic assay, the presence of this compound in the sample can lead to competitive inhibition, resulting in an underestimation of the true α-galactosidase A activity. This is particularly relevant when analyzing samples from patients undergoing treatment with this compound.
Q3: I am measuring α-galactosidase A activity in samples from a patient treated with this compound and the activity is lower than expected. Why?
The lower-than-expected α-galactosidase A activity is likely due to the inhibitory effect of residual this compound in the patient sample.[2] For accurate measurement of endogenous or recombinant enzyme activity, it is crucial to minimize the concentration of this compound in the assay.
Q4: What is the recommended timing for sample collection from patients to minimize this compound interference?
To reduce the impact of this compound interference, it is recommended that blood samples for α-galactosidase A activity measurement be collected at least 24 hours after the patient's last dose of this compound.[2] This allows for sufficient clearance of the drug from the circulation, leading to a more accurate assessment of the enzyme's activity.[2]
Q5: Are there alternative sample types that are less prone to this compound interference?
One study suggests that enzymatic activity measurements from peripheral blood mononuclear cells (PBMCs) may be preferable to reduce this compound-mediated interference compared to dried blood spots (DBS).[2]
Troubleshooting Guide
Issue: Lower than expected or no α-galactosidase A activity detected.
| Potential Cause | Troubleshooting Steps |
| This compound Interference | 1. Verify Sample Timing: Confirm that the patient sample was collected at least 24 hours after the last this compound dose.[2] 2. Sample Dilution: Perform a serial dilution of the sample to reduce the concentration of this compound while maintaining detectable enzyme activity. 3. Consider Alternative Sample Type: If possible, use peripheral blood mononuclear cells (PBMCs) instead of dried blood spots.[2] |
| Incorrect Assay Conditions | 1. Check pH: Ensure the assay buffer pH is optimal for α-galactosidase A activity (typically acidic, e.g., pH 4.6). 2. Verify Temperature: Confirm the incubation temperature is correct as per the protocol (e.g., 37°C). 3. Substrate Concentration: Ensure the substrate concentration is appropriate. For competitive inhibition, the apparent Km will be increased. |
| Reagent Issues | 1. Reagent Integrity: Check the expiration dates and storage conditions of all reagents, including the substrate and standards. 2. Proper Mixing: Ensure all components are thoroughly mixed before use. |
| Instrument Settings | 1. Correct Wavelengths: Verify that the fluorometer or spectrophotometer is set to the correct excitation and emission wavelengths for the chosen substrate. 2. Instrument Calibration: Ensure the instrument is properly calibrated. |
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the reported inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound against α-galactosidase A under various conditions.
| Parameter | Value | Enzyme Source | pH |
| IC50 | 83 nM | Human lymphoblast cell lysate | 4.6 |
| IC50 | 93 nM | Human lymphoblast cell lysate | 4.6 |
| Ki | 27.5 nM | Agalsidase beta | 4.6 |
| Ki | 10.6 nM | Agalsidase beta | 5.2 |
| Ki | 16.1 nM | Agalsidase beta | 7.0 |
| Ki | 10.9 nM | Agalsidase alfa | 5.2 |
| Ki | 16.5 nM | Agalsidase alfa | 7.0 |
Data sourced from a 2018 report by the Pharmaceutical and Medical Devices Agency (PMDA), Japan.[4]
Visualizing Key Concepts
This compound's Mechanism of Action
Caption: Mechanism of action of this compound as a pharmacological chaperone.
Experimental Workflow for α-Galactosidase A Assay
Caption: General workflow for an in vitro α-galactosidase A enzymatic assay.
Troubleshooting Logic for Low Enzyme Activity
Caption: Decision tree for troubleshooting low α-galactosidase A activity.
Experimental Protocols
Protocol: Fluorometric α-Galactosidase A Activity Assay
This protocol is a general guideline for measuring α-galactosidase A activity using the synthetic substrate 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG), which is cleaved by the enzyme to produce the fluorescent product 4-methylumbelliferone (4-MU).
Materials:
-
α-Gal A Assay Buffer (e.g., 0.1 M citrate/0.2 M phosphate buffer, pH 4.6)
-
4-MUG Substrate Solution (e.g., 5 mM in assay buffer)
-
4-MU Standard Solution (for standard curve, e.g., 1 mM in assay buffer)
-
Stop Solution (e.g., 0.1 M glycine, pH 10.5)
-
96-well black microplate
-
Fluorometer (Excitation: ~360 nm, Emission: ~445 nm)
-
Incubator (37°C)
-
Sample containing α-galactosidase A (e.g., cell lysate, plasma)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the 4-MU Standard Solution in α-Gal A Assay Buffer to generate a standard curve (e.g., 0 to 100 µM).
-
Add a fixed volume of each standard to the wells of the 96-well plate.
-
-
Sample Preparation:
-
Prepare cell lysates or dilute plasma samples in ice-cold α-Gal A Assay Buffer. Keep samples on ice.
-
If this compound interference is suspected, perform serial dilutions of the sample.
-
-
Assay Reaction:
-
Add a specific volume of your sample (or diluted sample) to the wells of the 96-well plate.
-
Include a "no enzyme" control (sample buffer only) to measure background fluorescence.
-
Initiate the enzymatic reaction by adding the 4-MUG Substrate Solution to all wells.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time may need to be optimized based on the enzyme activity in the samples.
-
-
Stopping the Reaction:
-
Stop the reaction by adding the Stop Solution to all wells. The high pH of the stop solution also enhances the fluorescence of the 4-MU product.
-
-
Measurement:
-
Read the fluorescence on a microplate fluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Use the 4-MU standard curve to determine the concentration of the product formed in each sample.
-
Calculate the α-galactosidase A activity, typically expressed as nmol of substrate cleaved per hour per mg of protein.
-
Quality Control and Troubleshooting:
-
Positive Control: Include a sample with known α-galactosidase A activity to ensure the assay is working correctly.
-
Linear Range: Ensure that the product formation is within the linear range of the standard curve and that the reaction rate is linear over the incubation time. If not, adjust the sample dilution or incubation time.
-
Competitive Inhibition by this compound: If a dose-dependent decrease in activity is observed with increasing concentrations of a known amount of this compound, this confirms competitive inhibition. To overcome this in patient samples, sample dilution is the most straightforward approach. For kinetic studies, a full Michaelis-Menten analysis with and without the inhibitor can be performed to determine the Ki value.
References
- 1. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Amenability in Fabry Patients Under Chaperone Therapy—How and When to Test? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction - Clinical Review Report: this compound (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pmda.go.jp [pmda.go.jp]
refining patient selection criteria for migalastat therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining patient selection criteria for migalastat therapy.
Frequently Asked Questions (FAQs)
Q1: What is the precise definition of a this compound-amenable GLA mutation?
A1: A this compound-amenable GLA mutation is a genetic variant that produces a mutant alpha-galactosidase A (α-Gal A) enzyme capable of being stabilized by this compound. The official amenability criteria are determined by a validated Good Laboratory Practice (GLP) in vitro assay. A mutation is classified as "amenable" if, in the presence of 10 μmol/L this compound, the mutant α-Gal A enzyme activity shows:
-
A relative increase of ≥ 1.2-fold over its baseline (untreated) activity.
-
An absolute increase in activity of ≥ 3.0% of the wild-type α-Gal A enzyme activity.[1][2]
Both criteria must be met for the mutation to be considered amenable.[3][4][5] An estimated 35-50% of patients with Fabry disease have amenable mutations.[1][3]
Q2: My in vitro amenability results for a specific GLA mutation are inconsistent with published data. What are the potential causes?
A2: Discrepancies in amenability results can arise from methodological variations. The gold standard is the GLP-validated HEK293 cell assay performed in a certified laboratory, which is designed to limit inter-assay variability.[4] Potential causes for inconsistent results include:
-
Different Cell Lines: Using cell lines other than the validated Human Embryonic Kidney (HEK) 293 cells can lead to different protein folding and expression environments.[4][6]
-
Assay Conditions: Variations in this compound concentration, incubation times, or the methods used to measure α-Gal A activity can significantly impact outcomes.[7]
-
Plasmid Constructs: Differences in the expression vector used for transfecting the GLA variant can affect expression levels of the mutant protein.
-
Wash-out Step: Since this compound is an inhibitor of the enzyme, an incomplete wash-out step after incubation can lead to artificially low activity readings.[7]
It is crucial to adhere to a validated protocol to ensure reproducible and reliable results.
Q3: We observed a patient with an "amenable" mutation who is not responding clinically to this compound. What could explain this discrepancy?
A3: While the in vitro amenability assay is the established standard for patient selection, a lack of clinical response in a patient with a designated "amenable" mutation can occur.[8][9] This highlights the principle that in vitro amenability does not always correspond perfectly with in vivo clinical efficacy.[10] Factors that could contribute to this include:
-
Variable Response: The extent of the this compound-induced increase in α-Gal A activity can differ significantly among various amenable mutations.[11] Some mutations may only exhibit a borderline response in vitro that does not translate to a sufficient therapeutic effect in vivo.
-
Disease Severity: Patients with advanced organ damage may not show significant clinical improvement even if the enzyme activity is partially restored.
-
Pharmacokinetics: Individual differences in drug absorption, distribution, metabolism, and excretion could affect whether therapeutic concentrations of this compound are achieved and sustained.
-
Holistic Patient Assessment: Treatment decisions should not be based solely on biomarkers. A holistic assessment, including clinical symptoms, organ involvement, and patient-reported outcomes, is crucial for evaluating treatment effectiveness.[6][12] Regular monitoring (e.g., every six months) is recommended to assess individual patient response.[11][13]
Q4: Beyond an amenable mutation, what are the key clinical criteria for selecting patients for this compound therapy in research or trial settings?
A4: Key inclusion criteria frequently used in clinical trials, in addition to having a confirmed amenable GLA mutation, include:
-
Age: Typically 16 years or older, and 18 years or older in the United States and Canada.[14]
-
Renal Function: Patients are generally required to have an estimated Glomerular Filtration Rate (eGFR) of >30 mL/min/1.73 m².[1][14]
-
Exclusion Criteria: Patients with severe renal impairment, those on dialysis, or who have undergone a kidney transplant are typically excluded from trials.[15][16] Other common exclusion criteria include unstable cardiac disease, recent stroke, or the use of other investigational drugs.[17][18]
Quantitative Data Summary
The following tables summarize key quantitative outcomes from clinical studies of this compound therapy.
Table 1: Biomarker and Clinical Changes with this compound Therapy (1-Year Follow-Up)
| Parameter | Baseline (Mean) | 1-Year Post-Migalastat (Mean) | P-value | Source |
|---|---|---|---|---|
| α-Gal A Activity (nmol/min/mg protein) | 0.06 | 0.2 | 0.001 | [19][20] |
| Plasma Lyso-Gb3 (ng/mL, Naïve Patients) | 10.9 | 6.0 | 0.021 | [19][20] |
| Plasma Lyso-Gb3 (ng/mL, Switched from ERT) | 9.6 | 12.1 | 0.607 | [19][20] |
| Left Ventricular Mass Index (g/m²) | 137 | 130 | 0.037 | [19][20] |
| Estimated GFR (mL/min/1.73 m²) | 87 | 78 | 0.012 |[19][20] |
Table 2: Composite Clinical Outcomes (ATTRACT Study, 18 Months)
| Outcome | Switched to this compound | Remained on ERT | P-value | Source |
|---|
| Patients with Renal, Cardiac, or Cerebrovascular Events, or Death | 29% (10 of 34) | 44% (8 of 18) | 0.36 |[21] |
Key Experimental Protocols
Protocol: The GLP-HEK Amenability Assay
This in vitro assay is the gold standard for determining if a GLA mutation is amenable to this compound.
Objective: To measure the change in mutant α-Gal A enzyme activity in the presence of this compound compared to a baseline control.
Methodology:
-
Cell Line: The assay uses Human Embryonic Kidney 293 (HEK293) cells.[1][4]
-
Transfection: HEK293 cells are transiently transfected with a plasmid containing the specific GLA gene mutation to be tested. A parallel transfection with a wild-type GLA plasmid serves as a positive control. Quantitative PCR (qPCR) is used to control for transfection efficiency.[4]
-
Incubation: The transfected cells are cultured and incubated with a specified concentration of this compound, typically 10 μM .[1][4] A control group of transfected cells is incubated without this compound to establish baseline enzyme activity.
-
Cell Lysis: After incubation, the cells are harvested and lysed to release the intracellular contents, including the α-Gal A enzyme. A thorough wash-out step is performed to remove any extracellular this compound.[7]
-
Enzyme Activity Measurement: The α-Gal A activity in the cell lysate is measured using a synthetic substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside). The fluorescence generated by the cleavage of this substrate is proportional to the enzyme activity.
-
Data Analysis & Interpretation: The activity of the mutant enzyme from the this compound-treated cells is compared to the activity from the untreated (baseline) cells and the wild-type control. The mutation is deemed "amenable" if it meets both the ≥1.2-fold relative increase and ≥3.0% absolute increase criteria.[1][2]
Visualizations
Caption: Mechanism of action of this compound as a pharmacological chaperone.
References
- 1. This compound: A Review in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Summary of GLA Mutational Assay - Clinical Review Report: this compound (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. About Galafold - Galafold [galafold.co.uk]
- 4. The this compound GLP-HEK assay is the gold standard for determining amenability in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Consensus recommendations for the treatment and management of patients with Fabry disease on this compound: a modified Delphi study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Amenability to this compound in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Amenability to this compound in Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Introduction - Clinical Review Report: this compound (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Consensus recommendations for the treatment and management of patients with Fabry disease on this compound: a modified Delphi study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fabrydiseasenews.com [fabrydiseasenews.com]
- 14. Safety of switching to this compound from enzyme replacement therapy in Fabry disease: Experience from the Phase 3 ATTRACT study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. fabrydiseasenews.com [fabrydiseasenews.com]
- 17. A Study to Evaluate this compound in Fabry Subjects With Amenable GLA Variant and Renal Disease [ctv.veeva.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Oral Chaperone Therapy this compound for Treating Fabry Disease: Enzymatic Response and Serum Biomarker Changes After 1 Year - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Executive Summary - Clinical Review Report: this compound (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Migalastat's Impact on Plasma Lyso-Gb3: A Comparative Analysis for Researchers
A comprehensive guide for researchers and drug development professionals on the validation of migalastat's effect on plasma globotriaosylsphingosine (lyso-Gb3), a key biomarker in Fabry disease. This guide objectively compares this compound's performance with alternative therapies, supported by experimental data and detailed methodologies.
Fabry disease, an X-linked lysosomal storage disorder, arises from mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency results in the accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), within lysosomes. Plasma lyso-Gb3 is now recognized as a crucial biomarker for diagnosing and monitoring Fabry disease, reflecting the severity of the disease. This compound, an oral pharmacological chaperone, represents a therapeutic approach for patients with amenable mutations. It works by stabilizing the patient's own dysfunctional α-Gal A, facilitating its proper trafficking to the lysosome and increasing its activity.
This guide provides a detailed comparison of the effects of this compound and other available treatments for Fabry disease on plasma lyso-Gb3 levels, presenting quantitative data from various studies.
Comparative Efficacy: Reduction of Plasma Lyso-Gb3
The following table summarizes the reported effects of this compound and its primary alternatives—enzyme replacement therapies (ERTs) and substrate reduction therapies (SRTs)—on plasma lyso-Gb3 levels in patients with Fabry disease.
| Treatment Modality | Drug Name(s) | Patient Population | Reported Reduction in Plasma Lyso-Gb3 | Citation(s) |
| Pharmacological Chaperone | This compound | Treatment-naïve patients | 15% to 46% reduction within 48 weeks in responsive patients.[1][2][3][4] | [1][2][3][4] |
| ERT-experienced patients | Plasma lyso-Gb3 levels remained low and stable following a switch from ERT.[5][6][7][8] | [5][6][7][8] | ||
| Enzyme Replacement Therapy (ERT) | Agalsidase Alfa & Agalsidase Beta | Classic Fabry males | ERT led to a rapid reduction in elevated plasma lyso-Gb3 levels.[9] | [9] |
| Pediatric patients | Normalization of lyso-Gb3 levels after 8-10 months of ERT.[10] | [10] | ||
| Pegunigalsidase Alfa | Adult patients | 49% decrease after 12 months and an 83% decrease after 60 months of treatment. | ||
| Substrate Reduction Therapy (SRT) | Lucerastat | Adult patients (not on ERT) | Data on specific percentage reduction in plasma lyso-Gb3 is not as extensively reported as for Gb3. | |
| Venglustat | Adult male patients | Data on specific percentage reduction in plasma lyso-Gb3 is not as extensively reported as for Gb3. |
Experimental Protocols
Quantification of Plasma Lyso-Gb3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The accurate measurement of plasma lyso-Gb3 is critical for assessing disease burden and therapeutic response. The most widely accepted method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][9]
Principle: This method involves the separation of lyso-Gb3 from other plasma components using liquid chromatography, followed by its detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.
Detailed Methodology:
-
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, an internal standard (e.g., N-glycinated lyso-ceramide trihexoside) is added.[5] Proteins are then precipitated by adding a solvent like acetonitrile. This step removes larger molecules that can interfere with the analysis.
-
Solid-Phase Extraction (SPE) (Alternative): Alternatively, a solid-phase extraction procedure can be used to process plasma samples for cleanup and concentration of the analyte.[3]
-
Liquid-Liquid Extraction (LLE) (Alternative): Another approach involves liquid-liquid extraction using a solvent mixture such as chloroform/methanol/water to isolate the glycolipids.[5]
-
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of solvents like water and acetonitrile with additives such as formic acid is employed to separate lyso-Gb3 from other molecules.
-
Elution: The separated components are then introduced into the mass spectrometer.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI) is commonly used to generate charged molecules.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion (the ionized lyso-Gb3 molecule) and a specific product ion (a fragment of the lyso-Gb3 molecule). The transition from the precursor to the product ion is highly specific to lyso-Gb3.
-
Quantification: The amount of lyso-Gb3 in the sample is determined by comparing the signal intensity of the analyte to that of the internal standard.
-
Visualizing the Mechanisms
To better understand the therapeutic rationale and experimental procedures, the following diagrams illustrate the key pathways and workflows.
Caption: Mechanism of action of this compound as a pharmacological chaperone.
Caption: Experimental workflow for plasma lyso-Gb3 quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological chaperone therapy for Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS | MDPI [mdpi.com]
- 6. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fabrydiseasenews.com [fabrydiseasenews.com]
- 8. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 9. 2.5. Measurement of plasma Lyso-Gb3 [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Long-Term Safety and Tolerability of Migalastat Versus Enzyme Replacement Therapy (ERT) in Fabry Disease: A Comparative Guide
Fabry disease, a rare X-linked lysosomal storage disorder, results from a deficiency of the enzyme alpha-galactosidase A (α-Gal A), leading to the accumulation of globotriaosylceramide (Gb3) in various tissues. Standard treatment has traditionally involved enzyme replacement therapy (ERT) with intravenous infusions of recombinant human α-Gal A. The advent of migalastat, an oral pharmacological chaperone, has provided an alternative therapeutic strategy for patients with amenable GLA mutations. This guide offers a detailed comparison of the long-term safety and tolerability of this compound and ERT, supported by data from pivotal clinical trials.
Mechanism of Action: A Tale of Two Therapies
Enzyme replacement therapy directly introduces a functional version of the α-Gal A enzyme into the bloodstream. In contrast, this compound acts as a molecular chaperone, binding to and stabilizing specific mutant forms of the α-Gal A enzyme, facilitating their proper trafficking to the lysosome.
Caption: Mechanisms of action for ERT and this compound in Fabry disease.
Head-to-Head Comparison: The ATTRACT Study
The pivotal phase 3 ATTRACT trial provides the most direct long-term comparative data on the safety and tolerability of this compound versus ERT in patients previously treated with ERT.[1][2][3]
Experimental Protocol: ATTRACT Study
The ATTRACT study (NCT01218659) was a randomized, open-label, active-controlled trial involving patients aged 16-74 years with a confirmed diagnosis of Fabry disease and an amenable GLA variant, who had been receiving ERT for at least 12 months.[1][2][4] The study consisted of an initial 18-month active-controlled treatment period, followed by a 12-month optional open-label extension (OLE) where all patients received this compound.[1][2]
During the initial 18-month period, patients were randomized to either continue their ERT regimen or switch to oral this compound (150 mg every other day).[5] The primary endpoints focused on renal function, with safety and other clinical outcomes also assessed.[5] In the OLE, patients who were on this compound continued the treatment (MM group), while those on ERT were switched to this compound (EM group).[1][2]
Caption: Workflow of the ATTRACT clinical trial.
Safety and Tolerability Profile
18-Month Randomized Period
During the initial 18-month head-to-head comparison, this compound was found to be generally safe and well-tolerated, with a safety profile comparable to ERT.[5]
| Adverse Event Profile (18 Months) | This compound Group | ERT Group |
| Treatment-Emergent Adverse Events (AEs) | 94% | 95% |
| Most Common AEs (≥25%) | Nasopharyngitis (33%), Headache (25%) | Nasopharyngitis (33%), Headache (24%) |
| Serious Adverse Events | Data not specified in percentages, but no deaths occurred. | Data not specified in percentages, but no deaths occurred. |
| Discontinuation due to AEs | 0% | 0% |
Data sourced from the ATTRACT study results.[5]
30-Month Open-Label Extension
The 30-month results from the ATTRACT study, which includes the 12-month OLE, continued to support the long-term safety and tolerability of this compound.[1][2] No new safety concerns were identified during the extension period.[1][2][6] Patients who switched from ERT to this compound (EM group) tolerated the transition well.[1][2]
Long-Term Efficacy and Clinical Outcomes
Beyond the primary safety data, long-term studies have highlighted the durable efficacy of this compound in maintaining organ function.
Renal Function
In the ATTRACT study, both this compound and ERT demonstrated comparable effects on renal function over 18 months.[5] During the 30-month follow-up, estimated glomerular filtration rate (eGFR) remained stable in patients continuing on this compound and in those who switched from ERT.[1][2][6]
| Annualized Mean Change in eGFR (mL/min/1.73 m²) | Treatment Period | Value |
| ERT to this compound Switch Group | 18 Months on ERT | -2.0 |
| 12 Months on this compound | -2.1 |
Data sourced from the ATTRACT OLE results.[1]
Cardiac Function
A significant decrease in left ventricular mass index (LVMi) was observed in patients treated with this compound over 18 months, particularly in those with baseline left ventricular hypertrophy.[5][7][8] This effect was sustained at 30 months.[1][2][6]
| Cardiac Outcomes (18 Months) | This compound Group | ERT Group |
| Change in LVMi | -6.6 g/m² (statistically significant decrease) | No significant change |
Data sourced from the ATTRACT study results.[5][8]
Real-World Evidence
Observational studies in real-world settings have corroborated the findings from clinical trials. A single-center study in Italy reported that switching from ERT to this compound was safe and well-tolerated, with a comparable frequency of adverse effects (28% for both treatments).[9][10] This study also noted significant improvements in LVMi and proteinuria in patients after switching to this compound.[10][11]
Composite Clinical Events
A post-hoc analysis of data from phase 3 trials of this compound with follow-up up to 8.6 years evaluated the incidence of Fabry-associated clinical events (FACEs), including renal, cardiac, and cerebrovascular events.[4][12] The overall incidence rate of FACEs was 48.3 per 1000 patient-years, which compares favorably with historical reports for ERT.[12][13] During long-term this compound treatment, 17.5% of patients experienced a FACE, and there were no deaths.[4][12]
Conclusion
Long-term data from the ATTRACT study and its open-label extension demonstrate that this compound has a safety and tolerability profile comparable to ERT in patients with Fabry disease and amenable mutations.[5] this compound was well-tolerated, with no new safety signals emerging over 30 months of treatment.[1][2] Furthermore, this compound showed durable stability of renal function and a significant reduction in LVMi.[1][2][7] Real-world evidence supports these findings, suggesting that switching from ERT to this compound is a safe and effective option for appropriate patients.[9][10][11] As an oral monotherapy, this compound offers a convenient alternative to intravenous ERT for this subset of the Fabry disease population.[5][14]
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Long-term efficacy and safety of this compound treatment in Fabry disease: 30-month results from the open-label extension of the randomized, phase 3 ATTRACT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term efficacy and safety of this compound treatment in Fabry disease: 30-month results from the open-label extension of the randomized, phase 3 ATTRACT study : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. Long-term multisystemic efficacy of this compound on Fabry-associated clinical events, including renal, cardiac and cerebrovascular outcomes | Journal of Medical Genetics [jmg.bmj.com]
- 5. Oral pharmacological chaperone this compound compared with enzyme replacement therapy in Fabry disease: 18-month results from the randomised phase III ATTRACT study | Journal of Medical Genetics [jmg.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Fabry Disease: Switch from Enzyme Replacement Therapy to Oral Chaperone this compound: What Do We Know Today? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Switch from enzyme replacement therapy to oral chaperone this compound for treating fabry disease: real-life data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Switch from enzyme replacement therapy to oral chaperone this compound for treating fabry disease: real-life data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fabrydiseasenews.com [fabrydiseasenews.com]
- 12. researchgate.net [researchgate.net]
- 13. jmg.bmj.com [jmg.bmj.com]
- 14. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Switching from Enzyme Replacement Therapy to Migalastat for Fabry Disease: A Comparative Guide
For researchers and drug development professionals navigating the therapeutic landscape of Fabry disease, the decision to switch patients from intravenous enzyme replacement therapy (ERT) to the oral pharmacological chaperone migalastat is a critical consideration. This guide provides a comprehensive comparison of the clinical outcomes associated with this switch, supported by data from key clinical trials and real-world studies.
Mechanism of Action: A Tale of Two Therapies
Fabry disease is an X-linked lysosomal storage disorder resulting from a deficiency of the α-galactosidase A (α-Gal A) enzyme. This deficiency leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various tissues, causing progressive organ damage.[1][2]
Enzyme Replacement Therapy (ERT) , with agents like agalsidase alfa and agalsidase beta, involves the intravenous infusion of a recombinant human α-Gal A enzyme every two weeks to supplement the deficient enzyme.[1][2]
This compound , on the other hand, is an oral pharmacological chaperone. It functions by selectively and reversibly binding to the active site of certain mutant forms of α-Gal A ("amenable mutations"). This binding stabilizes the misfolded enzyme in the endoplasmic reticulum, facilitating its proper trafficking to the lysosome, where it can catabolize Gb3 and lyso-Gb3.[1][2]
Head-to-Head: The ATTRACT Study
The pivotal Phase 3 ATTRACT (AT1001-012) trial was an 18-month, randomized, open-label, active-controlled study that provided crucial data on switching from ERT to this compound.[3][4]
Clinical Outcomes: A Tabular Comparison
The following tables summarize the key findings from the ATTRACT study and other relevant research, focusing on renal, cardiac, and biomarker outcomes.
Renal Function
| Parameter | This compound Group | ERT Group | Study |
| Annualized eGFR Change (mL/min/1.73m²) | Comparable to ERT | Stable | ATTRACT[3][4] |
| 24-hour Urine Protein Change (mg) | 49.2 | 194.5 | ATTRACT[2] |
| Proteinuria | Significant improvement (p=0.048) vs ERT | - | Riccio et al. (2020)[5][6] |
In the ATTRACT study, renal function remained stable and comparable between patients who switched to this compound and those who continued on ERT.[3][4] A real-world study by Riccio et al. also reported a significant improvement in proteinuria in patients who switched to this compound.[5][6] However, a Fabry Registry analysis showed a steeper decline in eGFR post-switch in both classic and late-onset patients.[7]
Cardiac Outcomes
| Parameter | This compound Group | ERT Group | Study |
| Left Ventricular Mass Index (LVMi) Change (g/m²) | -6.6 (p<0.05) | -2.0 (not significant) | ATTRACT[3][4] |
| LVMi | Significant improvement (p=0.028) vs ERT | - | Riccio et al. (2020)[5][6] |
| Composite Cardiac Events | 29% | 44% | ATTRACT[3][8] |
A significant reduction in left ventricular mass index (LVMi) was observed in patients who switched to this compound in the ATTRACT trial, a finding that was not seen in the ERT group.[3][4][8] This suggests a potential benefit of this compound on cardiac hypertrophy. The incidence of composite cardiac, renal, or cerebrovascular events was also numerically lower in the this compound group.[3][8]
Biomarkers
| Parameter | This compound Group | ERT Group | Study |
| Plasma lyso-Gb3 | Remained low and stable | Stable | ATTRACT[4] |
| Plasma lyso-Gb3 | Stable | - | Müntze et al. (2019)[1] |
| α-Gal A Activity | Significant increase (p<0.0001) | - | Riccio et al. (2020)[5] |
Following the switch to this compound, plasma lyso-Gb3 levels remained stable in patients previously treated with ERT.[1][4] Notably, a significant increase in α-Gal A activity was reported in patients after switching to this compound.[5]
Experimental Protocols
ATTRACT Study Methodology
-
Design: 18-month, randomized, open-label, active-controlled trial with a subsequent 12-month open-label extension where all patients received this compound.[9][10][11]
-
Participants: 57 adult Fabry disease patients with amenable GLA mutations who had been receiving ERT for at least one year.[3][4]
-
Intervention: Patients were randomized (1.5:1) to either switch to oral this compound (150 mg every other day) or continue their ERT (agalsidase alfa 0.2 mg/kg or agalsidase beta 1.0 mg/kg every two weeks).[11]
-
Primary Endpoint: Annualized rate of change in estimated glomerular filtration rate (eGFR).[4]
-
Secondary Endpoints: Included changes in LVMi, plasma lyso-Gb3 levels, and patient-reported outcomes.[4]
Fabry Registry Analysis
-
Design: Retrospective analysis of data from the Fabry Registry.[7]
-
Participants: 83 patients with Fabry disease who switched from agalsidase beta to this compound.[7]
-
Outcomes Assessed: Annualized change in eGFR, urine protein-creatinine ratio (UPCR), plasma Gb3, and cardiac parameters (IVST, LPWT, LVMI) in the pre- and post-switch periods.[7]
Safety and Tolerability
The switch from ERT to this compound has been generally well-tolerated in clinical trials and real-world settings.[1][12] The most commonly reported adverse events with this compound are headache and nasopharyngitis.[2] The oral administration of this compound offers a less burdensome alternative to the bi-weekly intravenous infusions of ERT, potentially reducing treatment-related adverse reactions.[12]
Conclusion
Switching from ERT to oral this compound is a viable and often beneficial therapeutic strategy for Fabry disease patients with amenable mutations. The evidence from the ATTRACT trial and other studies suggests that this compound maintains renal stability comparable to ERT while offering potential advantages in reducing cardiac mass. Biomarker data indicates sustained disease control after the switch. However, some real-world data suggests the potential for a decline in renal function in certain patient populations, underscoring the importance of careful patient selection and ongoing monitoring. The convenience of an oral therapy is a significant advantage for patient quality of life. As with any treatment decision, a thorough evaluation of the individual patient's clinical status, genotype, and preferences is paramount.
References
- 1. Fabry Disease: Switch from Enzyme Replacement Therapy to Oral Chaperone this compound: What Do We Know Today? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jmg.bmj.com [jmg.bmj.com]
- 4. Oral pharmacological chaperone this compound compared with enzyme replacement therapy in Fabry disease: 18-month results from the randomised phase III ATTRACT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Switch from enzyme replacement therapy to oral chaperone this compound for treating fabry disease: real-life data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Switch from enzyme replacement therapy to oral chaperone this compound for treating fabry disease: real-life data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical outcomes in patients switching from agalsidase beta to this compound: A Fabry Registry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amicus Therapeutics Announces Positive Phase 3 Data on Cardiac and Composite Endpoints from Fabry Monotherapy Study 012 at American Society of Nephrology | Amicus Therapeutics [ir.amicusrx.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Long-term efficacy and safety of this compound treatment in Fabry disease: 30-month results from the open-label extension of the randomized, phase 3 ATTRACT study : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. fabrydiseasenews.com [fabrydiseasenews.com]
Migalastat and its Impact on Quality of Life in Fabry Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of migalastat's performance in improving the quality of life for Fabry disease patients, with a focus on data from key clinical trials. It is intended to be an objective resource, presenting experimental data and methodologies to inform research and development in this field.
Introduction to this compound and Fabry Disease
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme alpha-galactosidase A (α-Gal A). This deficiency leads to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various cells throughout the body, resulting in progressive organ damage and a significant reduction in quality of life. This compound is an oral pharmacological chaperone that works by stabilizing specific mutant forms of the α-Gal A enzyme, facilitating their proper trafficking to lysosomes where they can catabolize the accumulated substrates. This therapeutic approach is an alternative to intravenous enzyme replacement therapy (ERT) for patients with amenable mutations.
Comparative Analysis of Quality of Life Outcomes
The impact of this compound on the quality of life in Fabry disease patients has been evaluated in several key clinical trials, primarily the ATTRACT, FACETS, and MALTA-FABRY studies. These studies utilized validated patient-reported outcome instruments, including the Short Form-36 Health Survey (SF-36), the Brief Pain Inventory-Short Form (BPI-SF), and the Gastrointestinal Symptom Rating Scale (GSRS).
Quantitative Data Summary
The following tables summarize the quantitative data on quality of life and pain scores from the pivotal clinical trials of this compound.
Table 1: SF-36 Physical and Mental Component Summary Scores in the ATTRACT Trial (18 Months) [1][2]
| Component | Treatment Group | Baseline (Mean ± SEM) | Change from Baseline (Mean, 95% CI) |
| Physical Component | This compound (n=34) | 47.8 ± 1.9 | 0.96 (-1.0 to 2.9) |
| ERT (n=16) | 40.4 ± 2.7 | -1.92 (-6.7 to 2.8) | |
| Mental Component | This compound (n=34) | 49.3 ± 1.8 | 0.08 (-3.3 to 3.4) |
| ERT (n=16) | 50.6 ± 2.6 | -0.41 (-4.3 to 3.5) |
SEM: Standard Error of the Mean; CI: Confidence Interval. A higher score indicates a better health status.
Table 2: Brief Pain Inventory-Short Form (BPI-SF) Pain Severity Scores in the ATTRACT and FACETS Trials [2]
| Trial | Treatment Group | Baseline (Mean ± SEM) | Change from Baseline (Mean, 95% CI) |
| ATTRACT (18 Months) | This compound (n=34) | 2.1 ± 0.4 | 0.1 (-0.5 to 0.7) |
| ERT (n=16) | 3.2 ± 0.7 | -0.6 (-1.7 to 0.5) | |
| FACETS (6 Months) | This compound | Not Reported | No statistically significant difference vs. placebo |
| Placebo | Not Reported | No statistically significant difference vs. This compound |
BPI-SF scores range from 0 (no pain) to 10 (pain as bad as you can imagine).
Table 3: Gastrointestinal Symptom Rating Scale (GSRS) - Diarrhea Domain in the FACETS Trial (6 Months) [2][3]
| Treatment Group | Improvement in Diarrhea Domain |
| This compound | 38% of patients showed improvement |
| Placebo | 9% of patients showed improvement |
The difference in improvement between the this compound and placebo groups was statistically significant (P < 0.05).
Table 4: SF-36 Domain Scores in the MALTA-FABRY Study (24 Months) [4][5]
| SF-36 Domain | Change from Baseline (points) | 95% CI | p-value |
| Pain | 8.57 | 1.32 to 15.82 | 0.022 |
| Role Limitations - Physical | 13.39 | 0.61 to 23.2 | 0.048 |
This prospective, multicenter study showed significant improvements in the pain and role limitations-physical domains of the SF-36 in patients treated with this compound over 24 months.
Experimental Protocols
Quality of Life and Pain Assessment
In the ATTRACT and FACETS trials, health-related quality of life (HRQoL) was assessed using the Short-Form 36-Item Health Survey version 2 (SF-36v2) and pain was evaluated using the Brief Pain Inventory-Short Form (BPI-SF).[2] The MALTA-FABRY study also utilized the SF-36 to assess patient-reported outcomes.[4][5]
-
Short Form-36 (SF-36): This is a patient-reported survey of health and well-being. It consists of 36 questions that measure eight health domains: physical functioning, role limitations due to physical health, role limitations due to emotional problems, energy/fatigue, emotional well-being, social functioning, pain, and general health. These domains are summarized into two component scores: the Physical Component Summary (PCS) and the Mental Component Summary (MCS). Scores range from 0 to 100, with higher scores indicating better health.
-
Brief Pain Inventory-Short Form (BPI-SF): This tool is used to assess the severity of pain and the impact of pain on daily functions. Patients rate the severity of their pain on a scale from 0 to 10. The BPI-SF also includes questions about how pain interferes with seven daily activities: general activity, mood, walking ability, normal work, relations with other people, sleep, and enjoyment of life.
-
Gastrointestinal Symptom Rating Scale (GSRS): The FACETS trial employed the GSRS to evaluate gastrointestinal symptoms.[2] This is a 15-item, disease-specific questionnaire that uses a 7-point Likert scale to assess symptoms related to reflux, abdominal pain, indigestion, diarrhea, and constipation.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound acts as a pharmacological chaperone for amenable mutant forms of the α-Gal A enzyme. The following diagram illustrates its mechanism of action.
Pathophysiology of Fabry Disease and Impact on Quality of Life
The accumulation of Gb3 and its deacylated form, lyso-Gb3, in various tissues triggers a cascade of cellular events that lead to the clinical manifestations of Fabry disease and a decreased quality of life.
Conclusion
The available data from clinical trials indicate that this compound is a viable oral treatment option for Fabry disease patients with amenable mutations, with a quality of life profile comparable to ERT. The ATTRACT study showed that patients switching from ERT to this compound experienced no reduction in their quality of life.[2] Furthermore, the MALTA-FABRY study demonstrated that long-term treatment with this compound can lead to significant improvements in pain and physical limitations.[4][5] The FACETS trial also highlighted a specific benefit of this compound in improving gastrointestinal symptoms, particularly diarrhea.[2][3] These findings, supported by the detailed methodologies of the assessments, provide a strong basis for considering this compound in the management of Fabry disease, with the potential for a positive impact on patients' daily lives. Further research into the long-term effects of this compound on a broader range of quality of life domains will continue to be of high value to the scientific and medical communities.
References
- 1. Table 11, Patient-Reported Outcomes SF-36 and BPI-SF in the ATTRACT and FACETS Trials - Clinical Review Report: this compound (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Executive Summary - Clinical Review Report: this compound (Galafold) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Efficacy of the pharmacologic chaperone this compound in a subset of male patients with the classic phenotype of Fabry disease and this compound-amenable variants: data from the phase 3 randomized, multicenter, double-blind clinical trial and extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient reported quality of life and medication adherence in Fabry disease patients treated with this compound: A prospective, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety Protocols for Handling Migalastat in a Research Environment
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of active pharmaceutical ingredients such as Migalastat is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and comprehensive disposal plans to foster a secure laboratory environment.
This compound, a pharmacological chaperone approved for the treatment of Fabry disease, requires careful handling to minimize exposure and prevent contamination. Adherence to the following guidelines will ensure the safe and effective use of this compound in a research setting.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions in a laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable, powder-free nitrile gloves. A double layer of gloves is recommended when handling the pure compound or concentrated solutions. | Nitrile gloves offer good resistance to a variety of chemicals.[1][2][3] Double gloving provides an additional layer of protection in case of a breach of the outer glove. |
| Eye Protection | Safety glasses with side shields or safety goggles. A face shield should be worn in addition to safety glasses/goggles when there is a risk of splashing. | Protects the eyes from dust particles and splashes of solutions containing this compound. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, a NIOSH-approved N95 or P95 particulate respirator is recommended. For larger quantities or in situations with inadequate ventilation, a half-mask respirator with organic vapor/acid gas (OV/AG) cartridges and P99 particulate filters, or a powered air-purifying respirator (PAPR) should be used. | Prevents inhalation of airborne powder, which is a primary route of exposure. The level of respiratory protection should be commensurate with the scale of the operation and ventilation conditions. |
| Protective Clothing | A disposable, low-permeability lab coat or a full-body protective suit (e.g., Tyvek®). | Prevents contamination of personal clothing and skin contact with this compound. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Laboratory Handling Protocols
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring the integrity of the research.
Preparation and Weighing of this compound Powder:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the dispersal of airborne particles.
-
Pre-Handling Check: Before starting, ensure that all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.
-
Donning PPE: Follow the PPE donning workflow outlined in the diagram below.
-
Weighing: Use a balance with a draft shield. Handle the container with care to avoid creating dust. Use a spatula to transfer the powder.
-
Cleaning: After weighing, carefully clean the balance and surrounding surfaces with a damp cloth or a vacuum cleaner equipped with a HEPA filter. Do not use compressed air, as this will disperse the powder.
Preparation of this compound Solutions:
-
Solvent Selection: Use the appropriate solvent as specified in the experimental protocol.
-
Dissolution: Add the solvent to the weighed this compound powder slowly to avoid splashing. If necessary, sonicate or vortex the mixture to ensure complete dissolution.
-
Labeling: Clearly label the container with the name of the compound, concentration, solvent, date of preparation, and appropriate hazard warnings.
General Handling Practices:
-
Avoid skin contact and inhalation.[4]
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep containers of this compound tightly closed when not in use.
-
Maintain a clean and organized workspace.
Operational and Disposal Plans
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, lab coats), weighing paper, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Any sharps, such as needles or razor blades, that have come into contact with this compound should be disposed of in a designated sharps container.
Disposal Procedure:
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic").
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general laboratory traffic.
-
Pickup and Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.
Workflow for Donning and Doffing Personal Protective Equipment
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Logical workflow for donning and doffing Personal Protective Equipment (PPE).
By implementing these safety and logistical measures, research institutions can ensure the well-being of their personnel and maintain a safe and compliant laboratory environment when working with this compound.
References
- 1. Types of Gloves Used in Labs: Safety & Protection Guide | HANVO [hanvosafety.com]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. Laboratory Gloves Explained: Protection by Hazard Type | Lab Manager [labmanager.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
